GW274150
Description
GW-274150 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-6(9)11-3-5-14-4-2-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOJNHYNHBPCW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCSCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCSCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210354-22-6 | |
| Record name | S-[2-[(1-Iminoethyl)amino]ethyl]-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210354-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW-274150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210354226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-274150 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GW-274150 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZZF1V8G63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GW274150
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW274150 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical interactions, effects on downstream signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function.
Core Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
This compound exerts its pharmacological effects primarily through the potent and selective inhibition of the inducible isoform of nitric oxide synthase (iNOS or NOS2).[1] iNOS is a key enzyme in the inflammatory cascade, responsible for the production of large, sustained amounts of nitric oxide (NO), a pleiotropic signaling molecule. Under pathological conditions, excessive NO production by iNOS contributes to tissue damage, inflammation, and pain.
The inhibition of iNOS by this compound is characterized by the following key features:
-
Competitive with L-arginine: this compound acts as a competitive inhibitor of L-arginine, the natural substrate for iNOS.[2] This means that this compound binds to the active site of the enzyme, thereby preventing L-arginine from binding and being converted to NO and L-citrulline.
-
NADPH-Dependent: The inhibitory activity of this compound is dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH), a critical cofactor for NOS activity.[1][2]
-
High Selectivity: A crucial aspect of this compound's therapeutic potential is its high selectivity for iNOS over the other two major NOS isoforms: endothelial NOS (eNOS or NOS3) and neuronal NOS (nNOS or NOS1).[1][2] This selectivity is critical for minimizing off-target effects, as eNOS and nNOS play vital physiological roles in regulating blood pressure and neuronal signaling, respectively.
Quantitative Inhibition Data
The potency and selectivity of this compound have been quantified in various in vitro and in vivo systems. A summary of these key quantitative parameters is presented in the table below.
| Parameter | Species | Value | Selectivity vs. eNOS | Selectivity vs. nNOS | Reference |
| IC₅₀ | Human iNOS | 2.19 µM | >100-fold | >80-fold | [1] |
| Kd | Human iNOS | 40 nM | - | - | [1] |
| ED₅₀ | Rat iNOS | 1.15 µM | - | - | [1] |
| IC₅₀ | J774 cells (intracellular iNOS) | 0.2 µM | - | - | [1] |
| Selectivity | Rat tissues | - | >260-fold | >219-fold | [1] |
| ED₅₀ (in vivo) | LPS-induced plasma NOₓ in mice (14h, i.p.) | 3.2 ± 0.7 mg/kg | - | - | [2] |
| ED₅₀ (in vivo) | LPS-induced plasma NOₓ in mice (14h, oral) | 3.8 ± 1.5 mg/kg | - | - | [2] |
Downstream Signaling Pathways Modulated by this compound
By inhibiting iNOS, this compound effectively attenuates the downstream signaling cascades initiated by excessive NO production. This leads to a reduction in inflammation, oxidative stress, and cellular damage.
Reduction of Peroxynitrite Formation and Oxidative Stress
One of the major pathological consequences of high NO levels is its reaction with superoxide anions (O₂⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. Peroxynitrite can cause significant cellular damage by nitrating tyrosine residues on proteins, leading to the formation of nitrotyrosine, a marker of nitrosative stress. This compound, by reducing NO production, consequently decreases the formation of peroxynitrite and subsequent nitrotyrosine levels.[3] This has been demonstrated in various models, including renal ischemia/reperfusion injury and acute lung inflammation.[3][4]
Attenuation of Poly (ADP-ribose) Polymerase (PARP) Activation
Peroxynitrite-induced DNA damage can lead to the activation of the nuclear enzyme poly (ADP-ribose) polymerase (PARP). Excessive PARP activation depletes cellular energy stores (NAD⁺ and ATP), ultimately leading to cell death. Studies have shown that treatment with this compound significantly reduces PARP activation in models of renal ischemia/reperfusion and acute lung inflammation, further highlighting its protective effects against NO-mediated cytotoxicity.[3][4]
Modulation of Pro-inflammatory Cytokine Release
This compound has been shown to attenuate the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in inflammatory models.[4] This suggests that iNOS-derived NO plays a role in the positive feedback loop that perpetuates the inflammatory response. By inhibiting iNOS, this compound helps to break this cycle.
Signaling Pathway Diagram
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the mechanism of action of this compound.
In Vitro iNOS Activity Assay (Oxyhemoglobin Assay)
This assay measures iNOS activity by monitoring the oxidation of oxyhemoglobin to methemoglobin by NO, which can be detected spectrophotometrically.
Materials:
-
Recombinant human iNOS enzyme
-
L-arginine
-
NADPH
-
Oxyhemoglobin
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, and oxyhemoglobin.
-
Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant iNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Measure the increase in absorbance at a wavelength of 401 nm, which corresponds to the formation of methemoglobin.
-
Calculate the percent inhibition of iNOS activity for each concentration of this compound and determine the IC₅₀ value.
Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in cell culture supernatants.
Materials:
-
J774 murine macrophage cell line (or other relevant cell line)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
This compound or other test compounds
-
Cell culture medium (phenol red-free)
-
Griess Reagent System:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed J774 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce iNOS expression by stimulating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL).
-
Incubate the cells for 24 hours to allow for NO production.
-
Collect the cell culture supernatants.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 100 µL of each supernatant or standard to a new 96-well plate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Immunohistochemistry for Nitrotyrosine in Tissue Sections
This technique is used to visualize and semi-quantify the extent of nitrotyrosine formation, a marker of peroxynitrite-mediated damage, in tissue samples from in vivo studies.
Materials:
-
Paraffin-embedded tissue sections (e.g., lung or kidney from animal models)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 3% bovine serum albumin in PBS)
-
Primary antibody: Rabbit anti-nitrotyrosine antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-peroxidase conjugate
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with the blocking solution.
-
Incubate the sections with the primary anti-nitrotyrosine antibody overnight at 4°C.
-
Wash the sections with PBS and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the streptavidin-peroxidase conjugate.
-
Develop the color by adding the DAB substrate solution, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and score the intensity and distribution of the nitrotyrosine staining.
Western Blotting for iNOS Protein Expression
Western blotting is used to detect and quantify the levels of iNOS protein in cell lysates or tissue homogenates, to confirm that the experimental conditions induce iNOS expression and to assess any potential effects of the inhibitor on iNOS protein levels.
Materials:
-
Cell lysates or tissue homogenates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Mouse anti-iNOS antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL detection reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A representative experimental workflow for the evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of inducible nitric oxide synthase. Its mechanism of action involves the competitive, NADPH-dependent inhibition of iNOS, leading to a reduction in nitric oxide production and the attenuation of downstream pathological signaling pathways, including the formation of peroxynitrite, activation of PARP, and release of pro-inflammatory cytokines. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and other selective iNOS inhibitors in various disease models. The compelling preclinical data for this compound underscore the therapeutic potential of targeting iNOS in a range of inflammatory and neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
GW274150: A Technical Guide to a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW274150, identified as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a potent, time-dependent, and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for investigating the specific roles of iNOS in various pathophysiological processes, including inflammation, pain, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on relevant signaling pathways.
Mechanism of Action
This compound is an L-arginine competitive inhibitor of iNOS.[1][2] Its inhibition is NADPH-dependent and exhibits a time-dependent nature, with a slow onset of inhibition that is rapidly reversible.[1][3] The molecule acts by competing with the natural substrate, L-arginine, for binding to the active site of the iNOS enzyme.[1] This competitive inhibition effectively blocks the synthesis of nitric oxide (NO) from L-arginine, a key process in many inflammatory and cellular stress responses.[3]
Quantitative Inhibitory and Pharmacokinetic Data
The selectivity and potency of this compound have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Human iNOS | Human eNOS | Human nNOS | Rat iNOS | Rat eNOS | Rat nNOS | J774 Cells (intracellular iNOS) |
| IC₅₀ | 2.19 µM[4][5] | >100 µM[6] | >100 µM[6] | - | - | - | 0.2 ± 0.04 µM[1][2][7] |
| Kᵢ | 1.12 ± 0.1 µM[1] | 185 ± 32 µM[1] | 4.57 ± 0.23 µM[1] | - | - | - | - |
| Kd (steady state) | <40 nM[1][2][4][5] | - | - | - | - | - | - |
| ED₅₀ | - | - | - | 1.15 ± 0.6 µM[1][4][5] | - | - | - |
| Selectivity (iNOS vs eNOS) | >100-fold[1][2][7], >5800-fold (steady state)[1] | - | - | >260-fold[1][2][5] | - | - | - |
| Selectivity (iNOS vs nNOS) | >80-fold[1][2][7], >114-fold (steady state)[1] | - | - | 219-fold[1][2][5] | - | - | - |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Model | Value |
| ED₅₀ (i.p.) | Mouse | LPS-induced plasma NOₓ levels (14h) | 3.2 ± 0.7 mg/kg[1][2] |
| ED₅₀ (oral) | Mouse | LPS-induced plasma NOₓ levels (14h) | 3.8 ± 1.5 mg/kg[1][2] |
| Terminal Half-life | Rat | Healthy | ~6 hours[1][2] |
| Terminal Half-life | Mouse | Healthy | ~6 hours[1][2] |
| Oral Bioavailability | Rat & Mouse | Healthy | >90%[1][2] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound.
In Vitro iNOS Inhibition Assay (Purified Enzyme)
This protocol is based on the methods described for determining the potency and mechanism of action of this compound on purified human iNOS.
Objective: To determine the IC₅₀ and Kᵢ values of this compound for iNOS.
Materials:
-
Purified human iNOS enzyme (recombinant)
-
L-arginine
-
NADPH
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Method for detecting NO or L-citrulline production (e.g., Griess assay or radiolabeled L-arginine to L-citrulline conversion)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified iNOS enzyme, and NADPH.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding L-arginine.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of nitrite (a stable oxidation product of NO) using the Griess reagent or the amount of L-citrulline formed.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
For determining the Kᵢ value and the mechanism of inhibition, perform the assay at different concentrations of L-arginine and this compound and analyze the data using Lineweaver-Burk or other kinetic plots.[1]
Cellular iNOS Inhibition Assay (J774 Macrophage Cell Line)
This protocol outlines the methodology for assessing the inhibitory effect of this compound on intracellular iNOS activity in a cell-based model.[1][2][7]
Objective: To determine the IC₅₀ of this compound for intracellular iNOS in J774 cells.
Materials:
-
J774 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression
-
This compound
-
Griess reagent
Procedure:
-
Plate J774 cells in a multi-well plate and allow them to adhere.
-
Induce iNOS expression by treating the cells with LPS and IFN-γ for a specified period (e.g., 18-24 hours).
-
Remove the induction medium and replace it with fresh medium containing varying concentrations of this compound.
-
Incubate the cells with this compound for a defined time.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess assay.
-
Calculate the percentage of inhibition of nitrite production for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Model: Carrageenan-Induced Pleurisy in Rats
This protocol describes an in vivo model of acute inflammation to evaluate the anti-inflammatory effects of this compound.[3]
Objective: To assess the dose-dependent effect of this compound on carrageenan-induced inflammation.
Materials:
-
Male Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Materials for measuring pleural exudate volume, cell counts, and inflammatory markers (e.g., TNF-α, IL-1β, NOx)
Procedure:
-
Anesthetize the rats lightly.
-
Inject 0.2 ml of carrageenan solution into the pleural cavity to induce pleurisy.
-
Administer this compound (e.g., 2.5, 5, and 10 mg/kg) or vehicle intraperitoneally 5 minutes before the carrageenan injection.[3]
-
After a specific time point (e.g., 4 hours), euthanize the animals.
-
Collect the pleural exudate and measure its volume.
-
Perform a cell count on the exudate to determine the number of polymorphonuclear cells (PMNs).
-
Measure the levels of inflammatory mediators such as TNF-α, IL-1β, and nitrite/nitrate (NOx) in the exudate.
-
Collect lung tissue for histological examination and immunohistochemical analysis of markers like ICAM-1, nitrotyrosine, and poly (ADP-ribose) (PAR).[3]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving iNOS and a typical experimental workflow for evaluating this compound.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound.
Therapeutic Potential and Applications in Research
The high selectivity of this compound for iNOS makes it a valuable pharmacological tool to dissect the specific contributions of this enzyme isoform in various disease models. Research has demonstrated its potential therapeutic effects in:
-
Inflammation: this compound attenuates acute inflammation in models like carrageenan-induced pleurisy by reducing fluid accumulation, inflammatory cell infiltration, and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3]
-
Pain: It has shown analgesic effects in rat models of both inflammatory and neuropathic pain, suggesting a role for peripherally-expressed iNOS in pain signaling.[8][9]
-
Ischemia-Reperfusion Injury: Studies have shown that this compound reduces renal dysfunction and injury in models of renal ischemia/reperfusion.[10]
-
Neurodegenerative Disease: In a rat model of Parkinson's disease, this compound exhibited a neuroprotective profile, though with a bell-shaped dose-response.[5]
-
Cachexia: this compound has been shown to prevent muscle wasting in mouse models of cancer cachexia by mitigating mitochondrial dysfunction and energetic stress.[11]
It is important to note that while preclinical studies have been promising, clinical trials in conditions like asthma did not show a significant effect on airway hyperreactivity, despite reducing exhaled nitric oxide levels.[12]
Conclusion
This compound stands out as a potent and highly selective inhibitor of iNOS. Its well-characterized in vitro and in vivo profiles, coupled with its oral bioavailability, make it an indispensable tool for researchers investigating the role of iNOS in health and disease. The detailed data and protocols provided in this guide aim to facilitate further research into the therapeutic potential of selective iNOS inhibition.
References
- 1. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological or genetic inhibition of iNOS prevents cachexia‐mediated muscle wasting and its associated metabolism defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inducible nitric oxide synthase inhibition has no effect on allergen challenge in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GW274150: A Selective iNOS Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GW274150, chemically known as (S)-2-amino-5-((2-((1-iminoethyl)amino)ethyl)thio)pentanoic acid, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Its discovery marked a significant advancement in the development of therapeutic agents targeting inflammatory conditions where iNOS-mediated overproduction of nitric oxide (NO) is a key pathological factor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a compilation of its quantitative inhibitory and pharmacokinetic data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of its mechanism of action and experimental workflows.
Discovery and Rationale for Development
The enzyme nitric oxide synthase (NOS) exists in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play crucial roles in neurotransmission and vascular homeostasis respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS).[1] The large and sustained amounts of NO produced by iNOS can lead to tissue damage and contribute to the pathophysiology of various inflammatory diseases.
The development of selective iNOS inhibitors like this compound was driven by the therapeutic potential of targeting pathological NO production while sparing the physiological functions of the constitutive NOS isoforms. This compound emerged from a series of acetamidine amino acid derivatives and was identified as a potent, time-dependent, and highly selective inhibitor of iNOS.
Quantitative Biological Data
The biological activity of this compound has been extensively characterized through in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | iNOS | eNOS | nNOS | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) | Reference |
| IC₅₀ | Human | 2.19 µM | - | - | >100-fold | >80-fold | [2] |
| K_d_ | Human | 40 nM | - | - | - | - | [2] |
| ED₅₀ | Rat | 1.15 µM | - | - | - | - | [2] |
| IC₅₀ (intracellular) | J774 cells | 0.2 µM | - | - | - | - | [2] |
| Selectivity (in rat tissues) | Rat | - | - | - | >260-fold | >219-fold | [2] |
Table 2: In Vivo Pharmacological and Pharmacokinetic Data of this compound
| Parameter | Species | Value | Conditions | Reference |
| ED₅₀ | Rat | 3 mg/kg | Inhibition of LPS-mediated plasma NO₂⁻/NO₃⁻ levels (14h post-dose, i.p.) | [2] |
| **Half-life (t₁₂) ** | Rat | ~5 hours | - | [2] |
| Oral Bioavailability | Rat, Mouse | >90% | - |
Synthesis of this compound
While the precise, proprietary synthesis protocol from its originators is not publicly detailed, a plausible synthetic route for this compound can be devised based on established organic chemistry principles for the formation of S-alkylated isothioureas from amino acid precursors. The following represents a representative, multi-step synthesis.
Experimental Protocol: Representative Synthesis of this compound
Step 1: Protection of L-Homocysteine
-
Suspend L-homocysteine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid and amino groups.
-
Introduce an amino-protecting group (e.g., di-tert-butyl dicarbonate for Boc protection) and a carboxyl-protecting group (e.g., benzyl bromide for benzylation) in a stepwise manner with appropriate purification after each step.
Step 2: Synthesis of N-(2-bromoethyl)acetamidine
-
React 2-bromoethylamine hydrobromide with ethyl acetimidate hydrochloride in a suitable solvent like ethanol.
-
The reaction mixture is typically stirred at room temperature to yield the desired N-(2-bromoethyl)acetamidine.
Step 3: S-Alkylation
-
Dissolve the protected L-homocysteine from Step 1 in an appropriate aprotic solvent (e.g., dimethylformamide).
-
Add a non-nucleophilic base (e.g., sodium hydride) to deprotonate the thiol group, forming a thiolate.
-
Add the N-(2-bromoethyl)acetamidine from Step 2 to the reaction mixture.
-
Allow the reaction to proceed, likely with heating, to facilitate the S-alkylation.
-
Monitor the reaction by thin-layer chromatography or LC-MS.
-
Upon completion, quench the reaction and purify the protected intermediate.
Step 4: Deprotection
-
Remove the protecting groups from the product of Step 3. For example, if Boc and benzyl esters were used, treatment with a strong acid like trifluoroacetic acid followed by hydrogenolysis (H₂/Pd-C) would be employed.
-
Purify the final product, this compound, using techniques such as ion-exchange chromatography or crystallization.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive inhibitor of L-arginine, the natural substrate for iNOS. Its inhibition is also NADPH-dependent, suggesting it binds to the enzyme's active site. The overproduction of NO by iNOS in inflammatory conditions leads to the formation of reactive nitrogen species like peroxynitrite (ONOO⁻), which causes cellular damage through protein nitration and DNA strand breaks. This DNA damage activates the nuclear enzyme Poly(ADP-ribose) polymerase (PARP), leading to ATP depletion and cellular dysfunction. By inhibiting iNOS, this compound mitigates these downstream pathological effects.
References
- 1. Inhibited Production of iNOS by Murine J774 Macrophages Occurs via a phoP-Regulated Differential Expression of NFκB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
GW274150 role in nitric oxide signaling
An In-depth Technical Guide on the Role of GW274150 in Nitric Oxide Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly selective, time-dependent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory and neurodegenerative disorders. By competitively binding to the L-arginine site in an NADPH-dependent manner, this compound effectively curtails the excessive production of nitric oxide (NO) associated with pathological conditions, without significantly affecting the crucial homeostatic functions of endothelial NOS (eNOS) and neuronal NOS (nNOS). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on nitric oxide signaling pathways, and its pharmacological profile. It includes structured quantitative data, detailed experimental protocols for assessing its activity, and visualizations of key pathways and workflows to support further research and drug development efforts.
Introduction to this compound and Nitric Oxide Signaling
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low, transient levels of NO for physiological processes like neurotransmission and vasodilation, iNOS is expressed in response to immunological stimuli such as endotoxins and pro-inflammatory cytokines. The sustained, high-output production of NO by iNOS is a key component of the immune response but can lead to significant cellular damage and pathology in chronic inflammatory diseases, septic shock, and neurodegenerative conditions.
The overproduction of NO by iNOS contributes to cellular damage primarily through the formation of peroxynitrite (ONOO⁻) upon reaction with superoxide radicals. Peroxynitrite is a potent oxidant that can nitrate tyrosine residues on proteins, leading to loss of protein function, lipid peroxidation, and DNA damage. This "nitrosative stress" is a hallmark of iNOS-mediated pathology.
This compound, chemically known as [(S)-2-amino-(1-iminoethylamino)-5-thioheptanoic acid], was developed as a highly selective inhibitor of iNOS. Its selectivity makes it a valuable pharmacological tool to investigate the specific roles of iNOS in disease models and a promising therapeutic candidate for conditions driven by iNOS-mediated NO overproduction.[1][2]
Mechanism of Action of this compound
This compound is a potent, time-dependent, and NADPH-dependent inhibitor of the iNOS enzyme.[3][4] Its mechanism involves competing with the natural substrate, L-arginine, for the binding site on the enzyme.[2] The inhibition is slow to develop but is reversible.[2] A critical feature of this compound is its profound selectivity for iNOS over the constitutive isoforms, eNOS and nNOS, thereby minimizing the risk of side effects associated with non-selective NOS inhibition, such as hypertension (from eNOS inhibition) or impaired neuronal function (from nNOS inhibition).[3][5][6]
Figure 1: Competitive inhibition of iNOS by this compound.
Role in Nitric Oxide Signaling Pathway
This compound intervenes at a critical point in the inflammatory cascade. In response to stimuli like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1β), cells such as macrophages upregulate the expression of the iNOS gene. The resulting iNOS enzyme produces large quantities of NO. This compound blocks this NO production. By doing so, it prevents the subsequent formation of peroxynitrite and the nitration of tyrosine residues, thereby mitigating downstream cellular damage, reducing the expression of adhesion molecules like ICAM-1, and attenuating the inflammatory response.[1][7]
Figure 2: this compound's point of intervention in iNOS-mediated signaling.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified across various in vitro and in vivo systems. The following tables summarize key pharmacological parameters.
Table 1: In Vitro Inhibitory Potency of this compound against NOS Isoforms
| Parameter | Human iNOS | Human eNOS | Human nNOS | Rat iNOS | Reference |
|---|---|---|---|---|---|
| IC₅₀ | 2.19 µM | - | - | - | [4][8] |
| Kd | <40 nM | - | - | - | [3][5] |
| Ki | - | 185 µM | 4.57 µM | - | [5] |
| IC₅₀ (Intracellular) | 0.2 µM (J774 cells) | - | - | - |[3][8] |
Table 2: Selectivity Profile of this compound
| Species | Selectivity for iNOS vs. eNOS | Selectivity for iNOS vs. nNOS | Reference |
|---|---|---|---|
| Human | >100-fold (>5800-fold steady state) | >80-fold (>114-fold steady state) | [3][5][6] |
| Rat | >260-fold | >219-fold |[3][5][8] |
Table 3: In Vivo and Ex Vivo Efficacy of this compound
| Model System | Parameter | Value | Reference |
|---|---|---|---|
| Rat Aortic Rings (ex vivo) | ED₅₀ (iNOS) | 1.15 µM | [4][5] |
| LPS-induced NOx in Rats | ED₅₀ (i.p.) | 3 mg/kg | [2][8] |
| LPS-induced NOx in Mice | ED₅₀ (i.p., 14h) | 3.2 mg/kg | [3] |
| LPS-induced NOx in Mice | ED₅₀ (oral, 14h) | 3.8 mg/kg | [3] |
| Pharmacokinetics (Rats) | Half-life | ~5-6 hours |[2][3][8] |
Detailed Experimental Protocols
The following are representative protocols for evaluating the inhibitory effects of this compound.
Protocol: In Vitro NOS Activity Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on purified NOS enzymes by quantifying the production of NO, measured as its stable breakdown products, nitrite and nitrate.
Objective: To determine the IC₅₀ of this compound for a specific NOS isoform.
Materials:
-
Purified recombinant iNOS, eNOS, or nNOS enzyme.
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol).
-
L-Arginine solution (substrate).
-
NADPH solution (cofactor).
-
Other cofactors as required (e.g., FAD, FMN, BH₄, Calmodulin for e/nNOS).
-
This compound stock solution (in DMSO or appropriate solvent).
-
Nitrate Reductase.
-
Griess Reagent System (Reagent A: Sulfanilamide in acid; Reagent B: N-(1-naphthyl)ethylenediamine in acid).
-
Sodium nitrite (for standard curve).
-
96-well microplate.
-
Microplate reader (540 nm).
Procedure:
-
Reagent Preparation: Prepare all buffers, cofactor solutions, and a serial dilution of this compound at 2x the final desired concentration. Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well (for a final volume of 100 µL):
-
50 µL of 2x this compound dilution (or vehicle control).
-
20 µL of 5x NOS enzyme/cofactor mix.
-
30 µL of 3.33x L-Arginine/NADPH mix to start the reaction.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The reaction time should be within the linear range of product formation.
-
Nitrate Reduction: Stop the reaction. Add 10 µL of Nitrate Reductase and 10 µL of its cofactor (e.g., NADPH) to each well to convert any nitrate to nitrite. Incubate at room temperature for 20-30 minutes.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light, allowing the magenta color to develop.
-
Data Analysis: Measure the absorbance at 540 nm. Subtract the blank reading, plot the standard curve, and determine the nitrite concentration in each sample. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression.
Protocol: Measurement of Nitrite in Macrophage Culture (Griess Assay)
This protocol details the measurement of NO production by assaying for nitrite in the supernatant of LPS-stimulated J774 macrophages treated with this compound.
Objective: To assess the effect of this compound on iNOS activity in a cellular context.
Materials:
-
J774 macrophage cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS). For the assay, phenol red-free medium is recommended to reduce background absorbance.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Griess Reagent System.
-
96-well flat-bottom culture plate.
-
Microplate reader (540 nm).
Procedure:
-
Cell Plating: Seed J774 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells by replacing the medium with 100 µL of fresh medium containing various concentrations of this compound (or vehicle) for 1 hour.
-
Stimulate the cells by adding LPS (e.g., final concentration of 100 ng/mL) to induce iNOS expression. Include control wells with no LPS and no this compound.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in the same culture medium used for the experiment. Add 50 µL of each standard to the new plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to all samples and standards.
-
Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample from the standard curve and determine the inhibitory effect of this compound.
Figure 3: Workflow for testing this compound efficacy in cell culture.
Protocol: Immunohistochemistry for Nitrotyrosine
This protocol provides a general method for detecting nitrotyrosine, a marker of peroxynitrite-mediated damage, in formalin-fixed, paraffin-embedded tissue sections from animals treated with this compound in a disease model.
Objective: To visualize the reduction of nitrosative stress by this compound in vivo.
Materials:
-
Paraffin-embedded tissue sections on coated slides.
-
Xylene and graded ethanol series for deparaffinization.
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-nitrotyrosine.
-
Biotinylated secondary antibody (e.g., goat anti-rabbit/mouse).
-
Avidin-Biotin-Peroxidase Complex (ABC) reagent.
-
Chromogen substrate: DAB (3,3'-Diaminobenzidine).
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (100%, 95%, 70%) to rehydrate the tissue, and finally wash in distilled water.
-
Antigen Retrieval: Immerse slides in Antigen Retrieval Buffer and heat (e.g., using a microwave or pressure cooker) for 10-20 minutes. Allow to cool to room temperature.
-
Blocking: Wash slides in PBS. Block non-specific binding by incubating sections with Blocking Buffer for 60 minutes at room temperature.
-
Primary Antibody Incubation: Drain blocking buffer and incubate sections with the primary anti-nitrotyrosine antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides in PBS. Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Wash slides in PBS. Incubate with ABC reagent for 30-60 minutes.
-
Visualization: Wash slides in PBS. Apply DAB substrate solution until a brown precipitate develops (typically 2-10 minutes). Monitor under a microscope. Stop the reaction by rinsing with water.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.
-
Analysis: Examine slides under a microscope. Positive staining for nitrotyrosine will appear as a brown color. Compare the intensity and distribution of staining between control, disease, and this compound-treated groups.
Conclusion
This compound is a powerful and selective tool for dissecting the role of iNOS in health and disease. Its ability to potently inhibit iNOS-derived nitric oxide production without significantly affecting constitutive NOS isoforms has been demonstrated across a range of in vitro and in vivo models. By reducing nitrosative stress and its downstream inflammatory consequences, this compound shows therapeutic potential for a variety of inflammatory disorders, neurodegenerative diseases, and other pathologies characterized by the overexpression of iNOS. The data and protocols provided in this guide serve as a foundational resource for researchers and drug developers aiming to further explore the utility of selective iNOS inhibition.
References
- 1. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bowdish.ca [bowdish.ca]
GW274150: A Deep Dive into its Potent and Selective Inhibition of Inducible Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GW274150, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, making selective iNOS inhibition a key therapeutic strategy. This document collates quantitative data on this compound's selectivity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Core Data Presentation: Quantitative Selectivity of this compound
This compound demonstrates remarkable selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity is crucial for therapeutic applications, as inhibition of eNOS can lead to undesirable cardiovascular side effects such as hypertension. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound against Nitric Oxide Synthase Isoforms
| Species | Parameter | iNOS | eNOS | nNOS | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) | Reference |
| Human | IC50 | 2.19 µM | - | - | - | - | [1][2][3] |
| Human | Kd | <40 nM | - | - | - | - | [4][5] |
| Human | Ki | - | 185 ± 32 µM | 4.57 ± 0.23 µM | >5800-fold | >114-fold | [5] |
| Human | Fold Selectivity | - | >100-fold | >80-fold | - | - | [2][4] |
| Rat | ED50 (aortic rings) | 1.15 ± 0.6 µM | >300 µM | 252 µM | ~260-fold | ~219-fold | [5] |
| Rodent | Fold Selectivity | - | - | - | 248-fold | 81-fold | [5] |
Table 2: In Vivo Efficacy and Selectivity of this compound
| Species | Model | Parameter | Dose | Effect | Reference |
| Rat | Carrageenan-induced pleurisy | - | 2.5, 5, 10 mg/kg i.p. | Dose-dependent reduction in inflammation | [6][7] |
| Rat | Freund's Complete Adjuvant (FCA) induced inflammation | Nitrite accumulation | 1-30 mg/kg oral | Suppression of nitrite accumulation | [8] |
| Rat | Chronic Constriction Injury (CCI) | Pain hypersensitivity | 3-30 mg/kg oral | Reversal of hypersensitivity | [8] |
| Rat | Cerebellum nNOS inhibition | % inhibition | up to 50 mg/kg | No significant effect (13 ± 14%) | [9] |
| Rat | Cerebellum nNOS inhibition | % inhibition | 100 mg/kg | 47 ± 5% inhibition | [9] |
| Rat | Cerebellum nNOS inhibition | % inhibition | 200 mg/kg | 63 ± 4% inhibition | [9] |
| Mouse | LPS-induced plasma NOx | ED50 | 3.2 ± 0.7 mg/kg i.p. | Inhibition of NOx levels | [4][5] |
| Mouse | LPS-induced plasma NOx | ED50 | 3.8 ± 1.5 mg/kg oral | Inhibition of NOx levels | [4][5] |
Mechanism of Action: Competitive and Time-Dependent Inhibition
This compound is a slow, tight-binding, and reversible inhibitor of iNOS.[6] Its mechanism of action is competitive with the substrate L-arginine, meaning it binds to the same active site on the enzyme.[5][9] This inhibition is also NADPH-dependent, a characteristic feature of nitric oxide synthase inhibitors.[1][2][3][4][9] The time-dependent nature of the inhibition indicates that the inhibitor forms a stable complex with the enzyme, leading to a prolonged duration of action.[4][5][9]
Figure 1: Competitive inhibition of iNOS by this compound.
The inhibition of iNOS by this compound has significant downstream effects, primarily the reduction of nitric oxide production. This leads to a decrease in the formation of peroxynitrite, a highly reactive and damaging molecule formed from the reaction of NO with superoxide radicals.[6] Consequently, this reduces nitrotyrosine and poly (ADP-ribose) polymerase (PARP) activation, key markers of nitrosative stress and cellular damage.[6][7][10]
Experimental Protocols
The determination of this compound's selectivity and potency has been achieved through a variety of robust experimental protocols, both in vitro and in vivo.
In Vitro Enzyme Kinetics
A fundamental method for assessing inhibitor potency is through enzyme kinetic studies using purified NOS isoforms.
Key Methodologies:
-
Enzyme Source: Purified recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in systems like E. coli or baculovirus-infected insect cells.[5]
-
Assay: The oxyhemoglobin assay is commonly employed. This assay measures the rate of conversion of oxyhemoglobin to methemoglobin by nitric oxide, which can be monitored spectrophotometrically.[5]
-
Determination of Ki and Km: To determine the inhibition constant (Ki) and Michaelis constant (Km), initial reaction rates are measured over a range of substrate (L-arginine) and inhibitor (this compound) concentrations.[5] The data are then fitted to appropriate enzyme kinetic models.
Figure 2: Workflow for in vitro determination of NOS inhibition.
Cellular and Tissue-Based Assays
To assess the activity of this compound in a more physiological context, cellular and ex vivo tissue-based assays are utilized.
-
Cell-Based Assays: The murine macrophage cell line J774 is often used. These cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma to induce iNOS expression. The inhibitory effect of this compound on intracellular iNOS activity is then measured, typically by quantifying nitrite accumulation in the cell culture medium using the Griess assay.[4][5]
-
Tissue-Based Assays: Isolated rat aortic rings are used to assess the effects on iNOS and eNOS. iNOS is induced by treating the rings with LPS. The contractile and relaxation responses of the aortic rings to various agents are then measured in the presence and absence of this compound. For nNOS activity, rat cortical slices are used, and the formation of cGMP is measured.[5]
In Vivo Models of Inflammation and Pain
The efficacy of this compound in a whole-organism setting is evaluated using various animal models of disease.
-
Carrageenan-Induced Pleurisy: This is a model of acute inflammation. Rats are injected with carrageenan into the pleural cavity, which induces an inflammatory response characterized by fluid accumulation, neutrophil infiltration, and iNOS expression. The effect of this compound is assessed by measuring these inflammatory parameters.[6][7]
-
Freund's Complete Adjuvant (FCA) Model: Injection of FCA into the paw of a rat induces a localized and persistent inflammatory response, mimicking aspects of chronic inflammatory pain. The analgesic and anti-inflammatory effects of this compound are evaluated in this model.[8]
-
Chronic Constriction Injury (CCI): This is a model of neuropathic pain where the sciatic nerve is loosely ligated. The ability of this compound to reverse the resulting pain hypersensitivity is assessed.[8]
-
LPS-Induced Endotoxemia: Systemic administration of LPS to rodents induces a massive inflammatory response and iNOS expression, leading to an increase in plasma nitrate/nitrite (NOx) levels. The in vivo potency of this compound is determined by its ability to reduce these elevated NOx levels.[4][5]
Conclusion
This compound is a well-characterized iNOS inhibitor with a high degree of selectivity over eNOS and nNOS. Its potent inhibitory activity has been demonstrated across a range of in vitro and in vivo models. The detailed understanding of its mechanism of action and the availability of robust experimental protocols make it a valuable tool for research into the role of iNOS in various pathologies and a promising candidate for therapeutic development in inflammatory conditions. The data presented in this guide underscore the significant potential of this compound for targeted therapy with a favorable safety profile, avoiding the adverse effects associated with non-selective NOS inhibition.
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
GW274150: A Potent and Selective iNOS Inhibitor for Inflammatory Conditions - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW274150 is a potent, selective, and orally active inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory disorders. This document provides a comprehensive overview of the preliminary research findings on this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic profile. Detailed experimental protocols for key preclinical models and assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the compound's biological context and evaluation process.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological processes. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). While endothelial NOS (eNOS) and neuronal NOS (nNOS) are constitutively expressed and play vital roles in vasodilation and neurotransmission respectively, the inducible isoform, iNOS, is primarily expressed in response to inflammatory stimuli.[1] Overproduction of NO by iNOS is a key contributor to the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.
This compound, chemically described as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, has emerged as a promising therapeutic candidate due to its high selectivity for iNOS over the constitutive isoforms.[2][3] This selectivity profile suggests a lower potential for side effects associated with the non-selective inhibition of eNOS and nNOS, such as hypertension and neuronal dysfunction. This whitepaper synthesizes the currently available preclinical data on this compound to serve as a technical guide for the scientific community.
Mechanism of Action
This compound is a time-dependent and arginine-competitive inhibitor of iNOS.[2] Its mechanism involves binding to the active site of the iNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. The inhibition is also NADPH-dependent.[4] By selectively targeting iNOS, this compound effectively reduces the excessive production of NO in inflammatory environments, which in turn mitigates downstream pathological effects such as tissue damage, vasodilation, and the formation of cytotoxic reactive nitrogen species like peroxynitrite.[5]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency, selectivity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference(s) |
| IC50 (human iNOS) | Human | 2.19 µM | [4][6] |
| Kd (human iNOS) | Human | <40 nM | [2] |
| IC50 (intracellular iNOS, J774 cells) | Murine | 0.2 ± 0.04 µM | [2][3] |
| ED50 (rat iNOS) | Rat | 1.15 µM | [4] |
Table 2: Selectivity of this compound for iNOS
| Comparison | Species | Selectivity Fold | Reference(s) |
| iNOS vs. eNOS | Human | >100-fold | [2][3] |
| iNOS vs. nNOS | Human | >80-fold | [2][3] |
| iNOS vs. eNOS | Rat | >260-fold | [2][3] |
| iNOS vs. nNOS | Rat | >219-fold | [2][3] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Endpoint | ED50 | Reference(s) |
| LPS-induced plasma NOx | Mouse | Inhibition of NOx | 3.2 ± 0.7 mg/kg (i.p.) | [2][3] |
| LPS-induced plasma NOx | Mouse | Inhibition of NOx | 3.8 ± 1.5 mg/kg (oral) | [2][3] |
| Freund's Complete Adjuvant-induced hypersensitivity | Rat | Reversal of hypersensitivity | 1-30 mg/kg (oral) | [7] |
| Chronic Constriction Injury-induced hypersensitivity | Rat | Reversal of hypersensitivity | 3-30 mg/kg (oral) | [7] |
Table 4: Pharmacokinetic Profile of this compound
| Parameter | Species | Value | Reference(s) |
| Terminal Half-life | Rat, Mouse | ~6 hours | [2][3] |
| Oral Bioavailability | Rat, Mouse | >90% | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary research of this compound.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the anti-inflammatory effects of this compound in an acute inflammatory setting.[5]
Materials:
-
Male Wistar rats (200-250 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Heparinized saline
Procedure:
-
Anesthetize rats with isoflurane.
-
Inject 0.1 mL of 1% carrageenan solution into the pleural cavity. A control group should receive an equal volume of sterile saline.
-
Administer this compound (e.g., 2.5, 5, and 10 mg/kg) or vehicle intraperitoneally 5 minutes before the carrageenan injection.[8]
-
Four hours post-carrageenan injection, euthanize the animals.
-
Carefully open the chest cavity and collect the pleural exudate by washing the cavity with 1 mL of heparinized saline.
-
Measure the volume of the collected exudate.
-
Centrifuge the exudate to pellet the cells. The supernatant can be used for cytokine analysis (e.g., TNF-α, IL-1β) by ELISA.
-
Resuspend the cell pellet and perform a total and differential leukocyte count.
-
Excise the lung tissue for histological analysis and immunohistochemistry.
Immunohistochemistry for Nitrotyrosine and Poly (ADP-Ribose) (PAR)
This protocol is used to detect markers of nitrosative stress and DNA damage in tissue sections.[5]
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Primary antibodies: Rabbit anti-nitrotyrosine and Rabbit anti-PAR
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution
-
Hematoxylin counterstain
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 3% normal goat serum in PBS)
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in sodium citrate buffer.
-
Block endogenous peroxidase activity with 0.3% hydrogen peroxide in PBS for 15 minutes.
-
Wash sections with PBS.
-
Block non-specific binding with the blocking solution for 1 hour.
-
Incubate the sections with the primary antibody (anti-nitrotyrosine or anti-PAR) overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the ABC reagent for 30 minutes.
-
Develop the color with the DAB solution.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Examine the slides under a light microscope to assess the degree of staining.
iNOS Activity Assay
This assay measures the enzymatic activity of iNOS in tissue homogenates by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.
Materials:
-
Lung tissue samples
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Reaction buffer (containing L-valine, NADPH, FAD, FMN, BH4, and calmodulin)
-
[³H]L-arginine
-
Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail
Procedure:
-
Homogenize the lung tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Use the supernatant for the enzyme activity assay.
-
Incubate the supernatant with the reaction buffer and [³H]L-arginine for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop buffer.
-
Separate the unreacted [³H]L-arginine from the [³H]L-citrulline product by passing the reaction mixture through a column containing Dowex AG 50W-X8 resin. [³H]L-arginine binds to the resin, while [³H]L-citrulline does not.
-
Collect the eluate containing [³H]L-citrulline.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the iNOS activity based on the amount of [³H]L-citrulline formed per unit of time per milligram of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in inhibiting the iNOS pathway.
Caption: A typical experimental workflow for evaluating this compound in a preclinical model.
Conclusion
The preliminary research findings strongly support the potential of this compound as a selective iNOS inhibitor for the treatment of various inflammatory conditions. Its high potency, selectivity, and favorable pharmacokinetic profile in preclinical models warrant further investigation. The detailed experimental protocols and conceptual diagrams provided in this whitepaper are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies to fully elucidate the therapeutic potential of this compound. While some clinical trials have explored its use in conditions like asthma, the full spectrum of its clinical utility remains an active area of research.[9]
References
- 1. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further studies on carrageenan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Inhibition of Inducible Nitric Oxide Synthase by GW274150: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW274150, with the chemical name [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS) over the other two isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). Its mechanism of action is characterized as arginine-competitive and NADPH-dependent, exhibiting time-dependent inhibition of iNOS. This technical guide provides a comprehensive overview of the selectivity of this compound, detailing the quantitative data, experimental protocols used for its characterization, and the relevant signaling pathways.
Quantitative Selectivity Data
The inhibitory potency and selectivity of this compound against the three nitric oxide synthase (NOS) isoforms have been determined in various in vitro and in vivo models, using both human and rat enzymes. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Human NOS Isoforms by this compound [1]
| Parameter | iNOS | eNOS | nNOS | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |
| IC50 (µM) | 2.19 | >200 | 175 | >91-fold | ~80-fold |
| Kd (nM) | <40 | - | - | - | - |
Table 2: In Vitro Inhibition of Rat NOS Isoforms by this compound [1]
| Parameter | iNOS | eNOS | nNOS | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |
| ED50 (µM) | 1.15 | >300 | 252 | >260-fold | ~219-fold |
Table 3: Inhibition of Intracellular iNOS in J774 Macrophage Cells [1]
| Parameter | Value (µM) |
| IC50 | 0.2 |
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action in its inhibition of iNOS:
-
Arginine-Competitive: this compound competes with the natural substrate, L-arginine, for binding to the active site of the iNOS enzyme.[1]
-
NADPH-Dependent: The inhibitory activity of this compound is dependent on the presence of NADPH, a critical cofactor for NOS activity.[1]
-
Time-Dependent Inhibition: The inhibition of iNOS by this compound develops over time, indicating a slow-binding or multi-step inhibition process.[1]
The following diagram illustrates the inhibitory mechanism of this compound on the iNOS enzyme.
Caption: Mechanism of this compound Inhibition of iNOS.
Experimental Protocols
The determination of this compound's selectivity involved a series of in vitro, cell-based, and ex vivo experiments.
In Vitro Enzyme Inhibition Assay with Recombinant NOS Isoforms
This assay directly measures the inhibitory effect of this compound on purified, recombinant human iNOS, eNOS, and nNOS.
Protocol:
-
Enzyme Source: Recombinant human iNOS, eNOS, and nNOS expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Reaction Mixture: A typical reaction mixture in a buffered solution (e.g., HEPES buffer, pH 7.4) contains:
-
Recombinant NOS enzyme
-
L-[³H]arginine (substrate)
-
NADPH (cofactor)
-
FAD (cofactor)
-
FMN (cofactor)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for eNOS and nNOS activation)
-
Varying concentrations of this compound.
-
-
Incubation: The reaction mixtures are incubated for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by adding a stop buffer (e.g., containing EDTA to chelate Ca²⁺, which is required for eNOS and nNOS activity).
-
Quantification of Activity: The conversion of L-[³H]arginine to L-[³H]citrulline is measured. This is typically achieved by separating the radiolabeled substrate and product using ion-exchange chromatography. The radioactivity of the L-[³H]citrulline is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Workflow for In Vitro NOS Inhibition Assay.
Cell-Based iNOS Inhibition Assay in J774 Macrophages
This assay assesses the ability of this compound to inhibit iNOS activity within a cellular context.
Protocol:
-
Cell Culture: J774 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
iNOS Induction: To induce the expression of iNOS, the cells are stimulated with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for a specified period (e.g., 18-24 hours).
-
Inhibitor Treatment: The stimulated cells are then treated with varying concentrations of this compound.
-
Measurement of Nitric Oxide Production: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant. This is typically done using the Griess assay.
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer.
-
Procedure: A sample of the cell culture supernatant is mixed with the Griess reagent. In the acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.
-
Detection: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (typically around 540 nm).
-
Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
-
Data Analysis: The IC50 value for the inhibition of intracellular iNOS is calculated from the dose-response curve of nitrite production versus this compound concentration.
Caption: Workflow for Cell-Based iNOS Inhibition Assay.
Ex Vivo Tissue-Based NOS Inhibition Assays
These assays utilize isolated rat tissues to evaluate the selectivity of this compound in a more physiologically relevant setting.
-
eNOS Activity in Rat Aortic Rings:
-
Thoracic aortas are isolated from rats and cut into rings.
-
The aortic rings are mounted in organ baths containing a physiological salt solution.
-
eNOS is stimulated with an agonist such as acetylcholine.
-
The effect of this compound on the relaxation of the aortic rings (a measure of eNOS activity) is assessed.
-
-
nNOS Activity in Rat Cortical Slices:
-
Slices of the rat cerebral cortex are prepared.
-
nNOS is stimulated, for example, with N-methyl-D-aspartate (NMDA).
-
The production of cGMP, a downstream signaling molecule of NO, is measured as an indicator of nNOS activity.
-
The inhibitory effect of this compound on cGMP production is determined.
-
iNOS Signaling Pathway
The expression of iNOS is tightly regulated and is typically induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). The signaling pathways leading to iNOS expression are complex and involve multiple transcription factors.
References
GW274150 in Models of Inflammation and Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GW274150, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). It details the compound's mechanism of action, pharmacokinetic profile, and its application and efficacy in various preclinical models of inflammation and pain. The information is compiled to serve as a comprehensive resource for researchers in the fields of pharmacology, immunology, and neuroscience.
Core Mechanism of Action
This compound, or [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a time-dependent and NADPH-dependent inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] It functions as an L-arginine competitive inhibitor, binding to the enzyme's active site and preventing the synthesis of nitric oxide (NO), a key mediator in inflammatory processes and nociception.[1][2] A critical feature of this compound is its high selectivity for iNOS over the other two main isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS).[2] This selectivity is crucial as it allows for the targeted inhibition of pathological NO production associated with inflammation without significantly affecting the physiological, homeostatic functions of eNOS (e.g., blood pressure regulation) and nNOS (e.g., neurotransmission).[1][2][3]
The compound's high selectivity has been demonstrated in multiple studies. In vitro, this compound is over 100-fold more selective for human iNOS compared to eNOS and over 80-fold more selective compared to nNOS.[1][4] In intact rat tissues, the selectivity is even more pronounced, being over 260-fold against eNOS and 219-fold against nNOS.[1][5] This makes this compound a precise pharmacological tool for investigating the specific role of iNOS in various disease models.
Pharmacokinetic and Pharmacodynamic Profile
This compound exhibits favorable pharmacokinetic properties for in vivo research, including high oral bioavailability and a relatively long half-life.
| Parameter | Species | Value | Route | Citation |
| Terminal Half-Life | Rat, Mouse | ~6 hours | - | [1][6] |
| Oral Bioavailability | Rat, Mouse | >90% | Oral | [1][6] |
| IC₅₀ (Intracellular iNOS) | J774 Cells | 0.2 µM | In Vitro | [1][5] |
| Kd (Human iNOS) | Human | <40 nM | In Vitro | [1][7] |
| ED₅₀ (Rat iNOS) | Rat Aortic Rings | 1.15 µM | Ex Vivo | [5][6] |
| ED₅₀ (LPS-induced NOx) | Mouse | 3.2 mg/kg | i.p. | [1][6] |
| ED₅₀ (LPS-induced NOx) | Mouse | 3.8 mg/kg | Oral | [1][6] |
Efficacy in Preclinical Models of Inflammation
This compound has been extensively evaluated in various rodent models of inflammation, consistently demonstrating its ability to mitigate inflammatory responses by inhibiting iNOS-derived NO production.
| Model | Species | This compound Dose & Route | Key Findings | Citation(s) |
| LPS-Induced Systemic Inflammation | Mouse | 3.2 mg/kg (i.p.), 3.8 mg/kg (oral) | Inhibited the increase in plasma nitrate/nitrite (NOx) levels. | [1][6] |
| Carrageenan-Induced Pleurisy | Rat | 2.5, 5, 10 mg/kg (i.p.) | Dose-dependently reduced lung injury, pleural exudate, PMN infiltration, and pro-inflammatory cytokine (TNF-α, IL-1β) levels. | [3][8] |
| Collagen-Induced Arthritis (CIA) | Mouse | 5 mg/kg/day (i.p.) | Delayed onset of clinical signs, improved joint histology, and reduced bone resorption. | [9][10] |
| Bleomycin-Induced Lung Injury | Mouse | 5 mg/kg (i.p.) | Attenuated lung damage, inflammation, and fibrosis. | [11] |
Protocol 1: Carrageenan-Induced Lung Inflammation
-
Objective: To assess the efficacy of this compound in an acute model of lung inflammation.
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer this compound (2.5, 5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Five minutes post-treatment, induce pleurisy by injecting 100 µl of 1% λ-carrageenan in saline into the pleural cavity.
-
After 4 hours, euthanize the animals and collect the pleural exudate to measure volume and polymorphonuclear (PMN) cell count.
-
Harvest lung tissue for histological examination, myeloperoxidase (MPO) activity assay (as an index of neutrophil infiltration), and immunohistochemical analysis for ICAM-1, nitrotyrosine, and Poly (ADP-ribose) Polymerase (PARP).
-
Measure levels of TNF-α and IL-1β in the pleural exudate via ELISA.
-
Protocol 2: Collagen-Induced Arthritis (CIA)
-
Objective: To evaluate the effect of this compound on chronic autoimmune-mediated joint inflammation.
-
Animals: DBA/1J mice.
-
Procedure:
-
Immunization (Day 0): Induce arthritis by an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster (Day 21): Administer a second injection of type II collagen in CFA.
-
Treatment Initiation (Day 23): Upon the first clinical signs of arthritis (periarticular erythema and edema), begin daily i.p. injections of this compound (5 mg/kg) or vehicle.
-
Monitoring: Over a 35-day period, score clinical signs of arthritis daily.
-
Endpoint Analysis (Day 35): Euthanize animals. Perform radiographic analysis of hind paws to assess bone resorption. Collect joints for histopathological evaluation of cartilage erosion and for immunohistochemical staining of nitrotyrosine and PARP.
-
Efficacy in Preclinical Models of Pain
This compound has shown significant analgesic effects in models of both inflammatory and neuropathic pain, highlighting the role of peripherally expressed iNOS in nociception.[12]
| Model | Species | This compound Dose & Route | Key Findings | Citation(s) |
| Freund's Complete Adjuvant (FCA) | Rat | 1 - 30 mg/kg (oral) | Dose-dependently reversed thermal and mechanical hyperalgesia; reduced paw edema and nitrite accumulation in the inflamed paw. | [12][13] |
| Chronic Constriction Injury (CCI) | Rat | 3 - 30 mg/kg (oral) | Significantly reversed mechanical allodynia and thermal hyperalgesia associated with nerve injury. | [12][13] |
Protocol 3: FCA-Induced Inflammatory Pain
-
Model: Freund's Complete Adjuvant-Induced Paw Inflammation in Rats.[12][13]
-
Objective: To assess the analgesic and anti-inflammatory effects of this compound in a model of persistent inflammatory pain.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Induce inflammation by injecting 100 µl of FCA into the plantar surface of the right hind paw.
-
At 24 hours post-FCA injection, administer this compound (1, 3, 10, or 30 mg/kg) or vehicle orally.
-
Assess pain-related behaviors (e.g., thermal hyperalgesia using the Hargreaves test, mechanical allodynia using von Frey filaments) and paw volume (edema) at baseline and at various time points post-drug administration.
-
At the end of the behavioral testing, collect inflamed paw tissue to measure nitrite levels as an indicator of NO production.
-
Protocol 4: Chronic Constriction Injury (CCI) of the Sciatic Nerve
-
Objective: To determine the efficacy of this compound in a model of peripheral neuropathic pain.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, expose the right sciatic nerve and place four loose chromic gut ligatures around it.
-
Allow animals to recover and develop neuropathic pain behaviors over a period of 21 days.
-
On day 21 post-surgery, administer this compound (3, 10, or 30 mg/kg) or vehicle orally.
-
Measure mechanical allodynia and thermal hyperalgesia at baseline (pre-dose) and at multiple time points after drug administration to assess the reversal of pain hypersensitivity.
-
Core Signaling Pathway in Inflammation
The induction of iNOS is a central event in the inflammatory cascade. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria or cytokines like TNF-α and IL-1β, activate intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[14] This leads to the transcription and translation of the iNOS enzyme. Once expressed, iNOS produces large, sustained amounts of NO. This excess NO can react with superoxide anions to form the highly reactive and cytotoxic molecule peroxynitrite (ONOO-), which contributes to tissue damage, cellular dysfunction, and the potentiation of the inflammatory response through mechanisms like lipid peroxidation, DNA damage, and protein nitration.[3][11] this compound intervenes by directly blocking the production of NO from iNOS, thereby preventing these downstream pathological effects.
References
- 1. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Mechanism | Concentration [selleckchem.com]
- 8. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial effects of this compound, a novel, potent and selective inhibitor of iNOS activity, in a rodent model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.brighton.ac.uk [research.brighton.ac.uk]
- 11. Inhibition or knock out of Inducible nitric oxide synthase result in resistance to bleomycin-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GW274150 for Preclinical Research in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the dosage and administration of GW274150, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), for in vivo studies in rats.[1][2][3] This document includes detailed experimental protocols, dosage tables for various administration routes, and visualizations of the relevant signaling pathway and experimental workflows. This compound is a valuable tool for investigating the role of iNOS in various pathological conditions, including inflammation, pain, and ischemia/reperfusion injury.[2][4][5]
Mechanism of Action
This compound is a competitive inhibitor of L-arginine binding to iNOS, acting in a time- and NADPH-dependent manner.[1][6][7] It exhibits high selectivity for rat iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a precise tool for studying the specific contributions of iNOS to disease pathophysiology.[2][7][8][9] The inhibition of iNOS by this compound leads to a reduction in the production of nitric oxide (NO), a key mediator in inflammatory processes.[2][6] This reduction in NO and subsequent peroxynitrite formation helps to mitigate tissue damage and inflammation.[2][5]
Figure 1: this compound Mechanism of Action.
Dosage and Administration
This compound has been demonstrated to be effective in rats through various administration routes, including oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.). The optimal dosage and route are dependent on the specific experimental model.
Quantitative Data Summary
| Experimental Model | Administration Route | Dosage Range | Key Findings | Reference |
| Carrageenan-Induced Pleurisy (Acute Inflammation) | Intraperitoneal (i.p.) | 2.5, 5, 10 mg/kg | Dose-dependent reduction in pleural exudate, PMN infiltration, and inflammatory markers. | [2][3] |
| Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain | Oral (p.o.) | 1 - 30 mg/kg | Dose-dependent reversal of hypersensitivity and reduction in paw edema. | [4][10] |
| Chronic Constriction Injury (CCI)-Induced Neuropathic Pain | Oral (p.o.) | 3 - 30 mg/kg | Significant reversal of CCI-associated hypersensitivity. | [4][10] |
| Renal Ischemia/Reperfusion (I/R) Injury | Intravenous (i.v.) | 5 mg/kg | Significant reduction in renal dysfunction and injury markers. | [5] |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation | Intraperitoneal (i.p.) | ED50: 3 mg/kg | Inhibition of LPS-mediated increase in plasma nitrite/nitrate levels. | [2][3] |
| 6-OHDA Model of Parkinson's Disease | Oral (p.o.) | 30 mg/kg (twice daily) | Provided neuroprotection, though a bell-shaped dose-response was noted. | [3][9] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the acute anti-inflammatory effects of this compound.[2]
Figure 2: Carrageenan-Induced Pleurisy Workflow.
Protocol:
-
Anesthetize male Wistar rats lightly with isoflurane.
-
Administer this compound (2.5, 5, or 10 mg/kg) or vehicle via intraperitoneal injection 5 minutes prior to carrageenan administration.[2]
-
Induce pleurisy by injecting 0.2 ml of 1% (w/v) λ-carrageenan in saline into the pleural cavity.
-
Four hours after carrageenan injection, euthanize the animals.
-
Carefully open the chest cavity and wash the pleural cavity with 2 ml of heparinized saline.
-
Aspirate the pleural exudate and measure the total volume.
-
Analyze the exudate for inflammatory cell count, cytokine levels (e.g., TNF-α, IL-1β), and nitrite/nitrate (NOx) concentrations.[2]
-
Collect lung tissue for histological examination and immunohistochemical analysis of markers such as ICAM-1, nitrotyrosine, and poly (ADP-ribose) (PAR).[2]
Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain
This model is utilized to evaluate the analgesic properties of this compound in a model of chronic inflammation.[4]
Protocol:
-
Induce inflammation by injecting Freund's Complete Adjuvant into the plantar surface of one hind paw.
-
Twenty-four hours after FCA injection, administer this compound (1-30 mg/kg) or vehicle orally.[4]
-
Assess pain hypersensitivity using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia at various time points post-drug administration.
-
Measure paw volume (edema) using a plethysmometer.
-
Collect tissue from the inflamed paw to measure nitrite accumulation as an indicator of iNOS activity.[4]
Chronic Constriction Injury (CCI)-Induced Neuropathic Pain
This model is employed to assess the efficacy of this compound in a neuropathic pain setting.[4][10]
Protocol:
-
Surgically induce a chronic constriction injury to the sciatic nerve.
-
Allow the animals to recover and for neuropathic pain to develop (typically 21 days).[4][10]
-
Administer this compound (3-30 mg/kg) or vehicle orally.[4][10]
-
Evaluate pain hypersensitivity using behavioral tests as described in the FCA model.
-
Collect nerve tissue, dorsal root ganglia, and spinal cord for immunohistochemical analysis of iNOS expression.[4]
Renal Ischemia/Reperfusion (I/R) Injury
This model is used to investigate the protective effects of this compound against I/R-induced organ damage.[5]
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for GW274150 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of GW274150, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of iNOS inhibition in various disease contexts.
Mechanism of Action
This compound is a highly selective, potent, and long-acting inhibitor of iNOS.[1][2][3] It acts as an L-arginine competitive, NADPH-dependent inhibitor.[4][5] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for dissecting the specific roles of iNOS in pathophysiology.[2][3][4][5] The inhibition of iNOS by this compound is time-dependent and reversible.[2][3] By blocking iNOS activity, this compound reduces the production of nitric oxide (NO), a key mediator in inflammatory processes, thereby mitigating nitrosative stress and downstream inflammatory cascades.[2][6]
Pharmacokinetics in Mice
This compound exhibits favorable pharmacokinetic properties in mice, including high oral bioavailability of over 90%.[4][5] Following administration, it has a biphasic pharmacokinetic profile with a terminal half-life of approximately 6 hours.[4][5]
Data Presentation: Dosage and Administration in Murine Models
The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in the literature.
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency/Duration | Reference |
| Collagen-Induced Arthritis | DBA/1J | 5 mg/kg | Intraperitoneal (i.p.) | Daily, starting at the onset of arthritis | [7] |
| Acute Lung Inflammation (Carrageenan-induced) | Swiss Albino | 2.5, 5, and 10 mg/kg | Intraperitoneal (i.p.) | Single dose, 5 minutes before carrageenan injection | [2][8] |
| Cancer-Induced Cachexia (C26 model) | BALB/c | 5 mg/kg | Not specified | Daily, starting 5 days after tumor cell injection for 16 days | [9] |
| Sepsis (LPS-induced) | C57BL/6 | 5 mg/kg | Not specified | Not specified | [9] |
| Endotoxemia (LPS-induced) | CD-1 | 30 and 100 mg/kg | Intraperitoneal (i.p.) | Single dose, 4 hours after LPS injection | [5] |
| Endotoxemia (LPS-induced) | Not specified | ED50: 3.2 mg/kg | Intraperitoneal (i.p.) | Single dose, 14 hours post-LPS | [4] |
| Endotoxemia (LPS-induced) | Not specified | ED50: 3.8 mg/kg | Oral | Single dose, 14 hours post-LPS | [4] |
| Bleomycin-Induced Lung Injury | C57BL/6J | 5 mg/kg | Intraperitoneal (i.p.) | Bolus 30 min after bleomycin, then daily | [3] |
| Renal Ischemia/Reperfusion Injury | C57BL/6 | 5 mg/kg | Not specified | 30 minutes prior to ischemia | [6] |
| Parkinson's Disease (6-OHDA model) | Rat (Note: not mouse) | 30 mg/kg | Oral | Twice daily for 7 days, starting 2 days after lesioning | [10] |
| Inflammatory Pain (FCA-induced) | Rat (Note: not mouse) | 1-30 mg/kg | Oral | Single dose, 24 hours after FCA injection | [11] |
| Neuropathic Pain (CCI model) | Rat (Note: not mouse) | 3-30 mg/kg | Oral | Single dose, 21 days after surgery | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo application.
Figure 1: Mechanism of Action of this compound in Inhibiting the iNOS Signaling Pathway.
Figure 2: General Experimental Workflow for In Vivo Studies with this compound.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Carrageenan-Induced Pleurisy in Mice (Adapted from studies in rats)
This protocol describes the induction of acute lung inflammation and the administration of this compound.[2][8]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
1% (w/v) λ-carrageenan solution in saline
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Heparinized saline with indomethacin
Procedure:
-
Animal Preparation: Anesthetize mice lightly with isoflurane.
-
Carrageenan Injection: Make a small skin incision over the left sixth intercostal space. Dissect the underlying muscles to expose the pleural cavity. Inject 0.2 ml of 1% carrageenan solution into the pleural cavity.
-
This compound Administration: Administer this compound (2.5, 5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 5 minutes before the carrageenan injection.
-
Recovery: Close the skin incision with a suture and allow the animals to recover.
-
Endpoint Analysis (4 hours post-carrageenan):
-
Euthanize the animals.
-
Carefully open the chest and wash the pleural cavity with 2 ml of heparinized saline containing indomethacin.
-
Aspirate the pleural exudate and washing solution, and measure the total volume.
-
Analyze the exudate for inflammatory cell count, cytokine levels (e.g., TNF-α, IL-1β), and nitrite/nitrate levels.
-
Harvest lung tissue for histological analysis, immunohistochemistry (e.g., for nitrotyrosine and PAR), and myeloperoxidase (MPO) activity assay.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This protocol is for inducing a systemic inflammatory response to study the effects of this compound.[5]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Materials for blood collection
Procedure:
-
LPS Challenge: Inject male CD-1 mice (20-30 g) intravenously (i.v.) with LPS at a dose of 3 mg/kg body weight.
-
This compound Administration: At 4 hours post-LPS injection, administer this compound (e.g., 30 mg/kg or 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Blood Sampling: Collect blood samples at various time points (e.g., 2, 8, 14, and 20 hours) after this compound administration.
-
Endpoint Analysis:
-
Centrifuge blood to obtain plasma.
-
Measure plasma levels of nitrate and nitrite (NOx) as an indicator of in vivo iNOS activity.
-
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
This protocol details the induction of arthritis and subsequent treatment with this compound.[7]
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Induction of Arthritis: Emulsify 100 µg of bovine type II collagen in 100 µl of CFA. Inject the emulsion intradermally at the base of the tail of wild-type mice.
-
Treatment Initiation: Begin treatment at the onset of clinical signs of arthritis (typically around day 23).
-
This compound Administration: Administer this compound (5 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection.
-
Monitoring: Monitor the development and severity of arthritis daily using a clinical scoring system.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Collect paws and knees for histological examination to assess cartilage erosion and inflammation.
-
Perform immunohistochemical analysis for nitrotyrosine and poly(ADP-ribose) polymerase (PARP) in joint tissues.
-
Conduct radiographic analysis to evaluate bone resorption.
-
These protocols provide a foundation for researchers to build upon. It is crucial to optimize dosages, administration routes, and timing for specific research questions and mouse models. Always consult relevant literature and adhere to institutional animal care and use guidelines.
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition or knock out of Inducible nitric oxide synthase result in resistance to bleomycin-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial effects of this compound, a novel, potent and selective inhibitor of iNOS activity, in a rodent model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological or genetic inhibition of iNOS prevents cachexia‐mediated muscle wasting and its associated metabolism defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GW274150 in J774 Macrophage Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW274150 is a potent, highly selective, and long-acting inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the J774 murine macrophage cell line, a common model for studying inflammation and iNOS activity.[4][5] The protocols outlined below cover cell culture, induction of iNOS expression, treatment with this compound, and quantification of nitric oxide production.
Mechanism of Action
This compound is an L-arginine competitive, NADPH-dependent inhibitor of iNOS.[1][6] It exhibits time-dependent inhibition of intracellular iNOS in J774 cells.[1][2][6] The compound shows high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes.[1][3][6] In J774 macrophages, this compound is transported into the cell via the y+LAT-1 amino acid transporter.[7]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| IC50 (intracellular iNOS in J774 cells) | Murine | 0.2 ± 0.04 µM | [1][6] |
| Kd (human iNOS) | Human | <40 nM | [1][6] |
| Selectivity (iNOS vs. eNOS) | Human | >100-fold | [1] |
| Selectivity (iNOS vs. nNOS) | Human | >80-fold | [1] |
| Selectivity (iNOS vs. eNOS) | Rat | >260-fold | [1][3] |
| Selectivity (iNOS vs. nNOS) | Rat | >219-fold | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Parameter | Value | Reference |
| LPS-induced plasma NOx levels | Mouse | ED50 (i.p., 14h) | 3.2 ± 0.7 mg/kg | [1] |
| LPS-induced plasma NOx levels | Mouse | ED50 (oral, 14h) | 3.8 ± 1.5 mg/kg | [1] |
| Carrageenan-induced pleurisy | Rat | Dose Range (i.p.) | 2.5, 5, and 10 mg/kg | [8][9] |
| Freund's Complete Adjuvant (FCA) induced inflammation | Rat | Dose Range (oral) | 1-30 mg/kg | [10] |
| Chronic Constriction Injury (CCI) of sciatic nerve | Rat | Dose Range (oral) | 3-30 mg/kg | [10] |
| Renal ischemia/reperfusion injury | Rat | Dose (i.v.) | 5 mg/kg | [11] |
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound action in J774 macrophages.
Caption: Experimental workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: Culture of J774A.1 Macrophage Cells
This protocol is adapted from standard cell culture guidelines for the J774A.1 cell line.[4][12]
Materials:
-
J774A.1 cell line (e.g., ATCC TIB-67)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Cell scraper
-
Sterile cell culture flasks (T-75)
-
Sterile serological pipettes
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Rapidly thaw a cryovial of J774A.1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days. J774A.1 cells are adherent, so carefully aspirate the old medium and replace it with fresh, pre-warmed complete growth medium.
-
-
Subculturing:
-
When the cells reach 80-90% confluency, they should be subcultured.
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 5-10 mL of fresh complete growth medium to the flask.
-
Gently detach the cells using a cell scraper.
-
Pipette the cell suspension up and down several times to create a single-cell suspension.
-
Perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Seed new T-75 flasks at a density of 2-4 x 10^5 cells/mL.
-
Protocol 2: Inhibition of Nitric Oxide Production in J774 Cells
This protocol describes how to induce iNOS expression in J774 cells and assess the inhibitory effect of this compound by measuring nitrite accumulation in the culture supernatant using the Griess assay.[13][14][15]
Materials:
-
J774A.1 cells in culture
-
Complete growth medium (as described in Protocol 1)
-
Sterile 96-well flat-bottom cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant murine Interferon-gamma (IFNγ)
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Griess Reagent System (e.g., Promega G2930 or equivalent)
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine (NED) solution
-
-
Sodium nitrite (NaNO2) standard solution (0.1 M)
-
Deionized water
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding:
-
Harvest J774A.1 cells as described in Protocol 1.
-
Resuspend the cells in complete growth medium to a final concentration of 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5 x 10^4 cells/well).
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2 to allow the cells to adhere.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in complete growth medium to create working solutions. The final DMSO concentration in the wells should not exceed 0.1%.
-
LPS/IFNγ Induction Medium: Prepare a solution of LPS (1 µg/mL) and IFNγ (10 ng/mL) in complete growth medium.
-
-
Treatment with this compound and Induction:
-
After cell adherence, carefully remove the medium from the wells.
-
Add 50 µL of complete growth medium containing the desired concentrations of this compound (or vehicle control - medium with 0.1% DMSO) to the appropriate wells. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50.
-
Pre-incubate the cells with this compound for 1 hour at 37°C, 5% CO2.
-
Add 50 µL of the LPS/IFNγ induction medium to each well (except for the negative control wells, which should receive 50 µL of complete growth medium).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Griess Assay for Nitrite Measurement:
-
Standard Curve Preparation:
-
Prepare a 100 µM sodium nitrite standard by diluting the 0.1 M stock in complete growth medium.
-
Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM) in complete growth medium.
-
-
Assay Procedure:
-
Carefully transfer 50 µL of the culture supernatant from each well of the cell plate to a new 96-well flat-bottom plate.
-
Add 50 µL of the sulfanilamide solution to each well containing the standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
-
Data Analysis:
-
Measure the absorbance at 540 nm within 30 minutes of adding the NED solution.
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the unknown samples from the standard curve.
-
Calculate the percentage inhibition of nitrite production for each concentration of this compound compared to the LPS/IFNγ-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Baseline Mechanical Characterization of J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide production from a macrophage cell line: interaction with autologous and allogeneic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. y+ LAT-1 mediates transport of the potent and selective iNOS inhibitor, this compound, in control J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell culture of J774A.1 cells [protocols.io]
- 13. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
GW274150: Application Notes and Protocols for Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW274150 is a potent, selective, and long-acting inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathophysiological processes. This document provides detailed application notes and protocols for the use of this compound in primary cell cultures, a critical tool for preclinical research and drug development. By elucidating the effects of selective iNOS inhibition in physiologically relevant cell models, researchers can gain valuable insights into disease mechanisms and therapeutic interventions.
Mechanism of Action
This compound is a time-dependent and highly selective inhibitor of iNOS.[1][2] It acts as an L-arginine competitive, NADPH-dependent inhibitor.[1][2] The primary mechanism involves the inhibition of nitric oxide (NO) production by iNOS, which is often upregulated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[3][4] This selective inhibition allows for the study of iNOS-specific pathways without significantly affecting the functions of endothelial NOS (eNOS) or neuronal NOS (nNOS).[1][2]
Caption: Signaling pathway of iNOS induction and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and selectivity of this compound from various studies.
| Inhibitor | Cell/Tissue Type | Parameter | Value | Reference |
| This compound | Primary Rat Proximal Tubular Cells | EC50 (NO Production) | ~100 nM | [3][4] |
| L-NIL | Primary Rat Proximal Tubular Cells | EC50 (NO Production) | ~10 µM | [3][4] |
| This compound | J774 Cells (Macrophage-like) | IC50 (intracellular iNOS) | 0.2 ± 0.04 µM | [1][2][5] |
| This compound | Human iNOS (recombinant) | IC50 | 2.19 µM | [6][7] |
| This compound | Human iNOS (recombinant) | Kd | <40 nM | [1][2][5] |
| This compound | Rat Aortic Rings (iNOS) | ED50 | 1.15 ± 0.6 µM | [1] |
| NOS Isoform | Selectivity of this compound (fold difference vs. iNOS) | Reference |
| Human eNOS | >100 | [1][2] |
| Human nNOS | >80 | [1][2] |
| Rat eNOS | >260 | [1][2][5] |
| Rat nNOS | >219 | [1][2][5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Proximal Tubular Cells (PTCs)
This protocol is adapted from a method combining collagenase digestion, sieving, and Percoll centrifugation.[3][4]
Materials:
-
Male Wistar rats
-
Collagenase (Type II)
-
Percoll
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dissection tools
-
Cell strainers (100 µm, 70 µm)
-
Centrifuge
-
Culture flasks/plates
Procedure:
-
Euthanize male Wistar rats according to approved institutional guidelines.
-
Perfuse the kidneys with ice-cold sterile phosphate-buffered saline (PBS) until they are pale.
-
Aseptically remove the kidneys and place them in ice-cold MEM.
-
Decapsulate the kidneys and dissect the cortices.
-
Mince the cortical tissue into small pieces (approximately 1 mm³).
-
Digest the tissue with collagenase (0.1% w/v in MEM) at 37°C for 30 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of MEM with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer followed by a 70 µm cell strainer.
-
Centrifuge the filtrate at 150 x g for 5 minutes.
-
Resuspend the pellet in MEM and perform a Percoll gradient centrifugation to enrich for proximal tubules.
-
Wash the enriched cell fraction with MEM and resuspend in complete culture medium (MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Seed the cells onto collagen-coated culture plates or flasks.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to reach confluence before experimentation.
Caption: Workflow for the isolation of primary rat proximal tubular cells.
Protocol 2: Treatment of Primary Cells with this compound and Induction of iNOS
Materials:
-
Confluent primary cell cultures (e.g., PTCs)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the culture medium. Note: The final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Aspirate the old medium from the confluent primary cell cultures.
-
Add fresh culture medium containing the desired concentrations of this compound (e.g., 10 nM to 1 mM for a dose-response curve).[3] A vehicle control (medium with the same concentration of DMSO) should be included.
-
Pre-incubate the cells with this compound for a specified period (e.g., 1 hour) before adding inflammatory stimuli.
-
To induce iNOS expression, add pro-inflammatory stimuli such as LPS (e.g., 10 µg/mL) and IFN-γ (e.g., 100 µg/mL) to the culture medium.[3]
-
Incubate the cells for the desired period (e.g., 24 hours) to allow for iNOS expression and NO production.[3]
-
After incubation, collect the cell culture supernatant for analysis of nitric oxide production.
Protocol 3: Measurement of Nitric Oxide Production using the Griess Assay
This protocol measures nitrite, a stable and quantifiable end-product of NO metabolism, in the cell culture supernatant.
Materials:
-
Collected cell culture supernatant
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the culture medium (e.g., 0-100 µM).
-
Sample Preparation: Centrifuge the collected cell culture supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
Griess Reaction:
-
Add 50 µL of each standard or sample to a 96-well plate in duplicate or triplicate.
-
Add 50 µL of Griess Reagent Component A to each well. .
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (culture medium) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the standard curve to determine the nitrite concentration in the samples.
Caption: Experimental workflow for the Griess assay.
Further Applications and Considerations
-
Other Primary Cell Types: While the provided protocols focus on primary renal cells, this compound can be applied to other primary cell cultures where iNOS is expressed, such as primary macrophages, chondrocytes, and endothelial cells, to study its role in inflammation and cellular signaling.
-
Cytokine Analysis: In addition to measuring NO production, the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can be assessed using techniques like ELISA on the cell culture supernatant.[6]
-
Toxicity: It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects of this compound are not due to cytotoxicity at the concentrations used.
-
Data Interpretation: The high selectivity of this compound for iNOS makes it a valuable tool to dissect the specific contributions of this enzyme to cellular responses. However, it is important to consider the potential for off-target effects, especially at higher concentrations.
By following these detailed protocols and considering the outlined applications, researchers can effectively utilize this compound to investigate the role of iNOS in various biological processes within primary cell culture systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits nitric oxide production by primary cultures of rat proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Oral Administration of GW274150
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW274150 is a potent and highly selective, orally active inhibitor of inducible nitric oxide synthase (iNOS).[1][2] The inducible isoform of nitric oxide synthase, iNOS, is implicated in the pathophysiology of various inflammatory conditions and pain states. Overproduction of nitric oxide (NO) by iNOS can lead to tissue damage and contribute to the inflammatory cascade.[3] this compound has demonstrated efficacy in a variety of preclinical models of inflammation and pain, making it a valuable tool for research in these areas.[4][5] These application notes provide a detailed protocol for the oral administration of this compound in preclinical rodent models, based on a comprehensive review of available literature.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in Table 1. The compound exhibits high oral bioavailability and a relatively long half-life in rodents, making it suitable for oral administration in in vivo studies.[1][6]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Molecular Weight | 219.30 g/mol | N/A | [MedChemExpress] |
| Oral Bioavailability | >90% | Rats and Mice | [1][6] |
| Terminal Half-life (t½) | ~6 hours | Rats and Mice | [1][6] |
| Potency (IC₅₀ for human iNOS) | 2.19 µM | In vitro | [2] |
| Potency (K𝗱 for human iNOS) | 40 nM | In vitro | [2] |
Selectivity Profile
This compound demonstrates high selectivity for iNOS over the other two nitric oxide synthase isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for minimizing off-target effects in experimental models.
Table 2: Selectivity of this compound for iNOS
| NOS Isoform | Selectivity Fold (vs. iNOS) | Species | Reference |
| eNOS | >260-fold | Rat | [1] |
| nNOS | >219-fold | Rat | [1] |
| eNOS | >100-fold | Human | [6] |
| nNOS | >80-fold | Human | [6] |
Efficacy in Preclinical Models
Oral administration of this compound has been shown to be effective in various preclinical models of inflammation and pain. A summary of effective doses and observed outcomes is provided in Table 3.
Table 3: Efficacy of Orally Administered this compound in Rodent Models
| Model | Species | Dose Range (mg/kg, oral) | Key Findings | Reference |
| Freund's Complete Adjuvant (FCA)-induced Inflammatory Pain | Rat | 1-30 | Suppressed nitrite accumulation, partially reversed hypersensitivity to pain and edema. | [4][5] |
| Chronic Constriction Injury (CCI)-induced Neuropathic Pain | Rat | 3-30 | Significantly reversed CCI-associated hypersensitivity to pain. | [4] |
| Lipopolysaccharide (LPS)-induced Inflammation | Mouse | 3.8 (ED₅₀) | Inhibited LPS-induced plasma nitrate/nitrite (NOx) levels. | [1][6] |
| 6-Hydroxydopamine (6-OHDA)-induced Parkinson's Disease Model | Rat | 30 (twice daily for 7 days) | Provided significant neuroprotection, though a bell-shaped dose-response was observed. | [2] |
Signaling Pathway of iNOS Inhibition
This compound exerts its therapeutic effects by inhibiting the production of nitric oxide (NO) by iNOS. In inflammatory conditions, various stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) trigger signaling cascades (e.g., NF-κB and JAK/STAT pathways) that lead to the upregulation of iNOS expression. The resulting overproduction of NO contributes to inflammation, cytotoxicity, and pain. By selectively inhibiting iNOS, this compound blocks this excessive NO production and its downstream consequences.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound for Oral Administration
Note: The specific vehicle used for the oral administration of this compound is not consistently reported in the reviewed literature. For intraperitoneal injections, this compound has been dissolved in saline. For oral gavage, a common and generally well-tolerated vehicle for preclinical studies is a suspension in 0.5% w/v carboxymethylcellulose (CMC) in sterile water. It is recommended to perform a small pilot study to ensure the tolerability of the chosen vehicle in the specific animal model and strain.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt, low viscosity, in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Determine the total amount of this compound needed based on the number of animals, their average body weight, the desired dose (mg/kg), and the dosing volume (e.g., 5 or 10 mL/kg).
-
Prepare the 0.5% CMC vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir until a clear, homogeneous solution is formed. This may take several hours.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the suspension:
-
Add a small amount of the 0.5% CMC vehicle to the weighed this compound powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously mixing.
-
Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
-
Storage: It is recommended to prepare the suspension fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, bring the suspension to room temperature and vortex thoroughly to ensure uniform distribution.
Oral Administration by Gavage
The following is a general protocol for oral gavage in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Caption: General experimental workflow for in vivo studies.
Procedure:
-
Animal Handling: Gently restrain the animal. Proper handling techniques are crucial to minimize stress.
-
Gavage Needle Insertion:
-
Measure the appropriate insertion length of the gavage needle (from the tip of the nose to the last rib).
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Ensure the needle enters the esophagus and not the trachea. If any resistance is met or the animal shows signs of respiratory distress, immediately withdraw the needle.
-
-
Dose Administration: Once the needle is correctly positioned in the stomach, slowly administer the prepared this compound suspension.
-
Needle Withdrawal: Gently remove the gavage needle.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Conclusion
This compound is a valuable research tool for investigating the role of iNOS in various pathological conditions. Its high oral bioavailability and selectivity make it well-suited for in vivo studies. The protocols and data presented here provide a comprehensive guide for the effective oral administration of this compound in preclinical research settings. Researchers should always adhere to institutional guidelines for animal welfare and conduct pilot studies to determine the optimal dosing regimen and vehicle for their specific experimental model.
References
- 1. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of GW274150 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GW274150, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), in animal models via intraperitoneal (i.p.) injection. This document includes detailed protocols, quantitative data from various studies, and visualizations to aid in experimental design and execution.
Introduction
This compound, with the chemical name (S)-2-amino-(1-iminoethylamino)-5-thioheptanoic acid, is a highly selective inhibitor of iNOS, an enzyme implicated in the pathophysiology of numerous inflammatory diseases.[1][2] It functions as an L-arginine competitive, NADPH-dependent inhibitor.[3][4][5] Due to its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) (>300-fold and >100-fold respectively), this compound is a valuable tool for investigating the specific role of iNOS in various disease models.[1][2] It has a half-life of approximately 5-6 hours in rats and exhibits high oral bioavailability.[1][5][6]
Mechanism of Action
This compound competitively binds to the active site of the iNOS enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO). The overproduction of NO by iNOS is a key event in the inflammatory cascade, leading to tissue damage through the formation of reactive nitrogen species like peroxynitrite.[1] By inhibiting iNOS, this compound effectively reduces the production of these harmful mediators, thereby attenuating inflammation and its downstream effects.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies involving the intraperitoneal administration of this compound in animal models.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Animal Model | Notes | Source |
| Half-life | ~5-6 hours | Rats | Biphasic pharmacokinetic profile. | [1][5][6] |
| Oral Bioavailability | >90% | Rats and Mice | --- | [3][5] |
| ED₅₀ (i.p.) | 3.2 ± 0.7 mg/kg | Mice | Inhibition of LPS-induced plasma NOx levels after 14 hours. | [3][5] |
| ED₅₀ (oral) | 3.8 ± 1.5 mg/kg | Mice | Inhibition of LPS-induced plasma NOx levels after 14 hours. | [3][5] |
| iNOS Selectivity | >260-fold vs eNOS | Rat Tissues | --- | [5][6] |
| iNOS Selectivity | >219-fold vs nNOS | Rat Tissues | --- | [5][6] |
Table 2: Efficacy of Intraperitoneal this compound in a Rat Model of Carrageenan-Induced Pleurisy
| Dosage (mg/kg) | Effect on Pleural Exudate Volume | Effect on PMN Infiltration | Effect on TNF-α Levels in Exudate | Effect on IL-1β Levels in Exudate | Source |
| 2.5 | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| 5 | Dose-dependent, significant reduction | Dose-dependent, significant reduction | Dose-dependent, significant reduction | Dose-dependent, significant reduction | [1] |
| 10 | Dose-dependent, significant reduction | Dose-dependent, significant reduction | Dose-dependent, significant reduction | Dose-dependent, significant reduction | [1] |
Table 3: Efficacy of this compound in Other Animal Models
| Animal Model | Disease Model | Dosage (i.p.) | Key Findings | Source |
| Rat | Renal Ischemia/Reperfusion | 5 mg/kg (i.v. bolus) | Reduced serum urea, creatinine, and tubular injury. | [7] |
| Rat | Inflammatory Pain (Freund's Complete Adjuvant) | 1-30 mg/kg (oral) | Dose-dependent reversal of hypersensitivity and edema. | [8] |
| Rat | Neuropathic Pain (Chronic Constriction Injury) | 3-30 mg/kg (oral) | Significant reversal of hypersensitivity to pain. | [8][9] |
| Mouse | Bleomycin-induced Lung Injury | Not specified | Significantly prevented lung inflammation. | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Carrageenan-Induced Pleurisy
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[1]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Carrageenan (1% w/v in saline)
-
Male Wistar rats (or other appropriate strain)
-
Isoflurane or other suitable anesthetic
-
Surgical instruments for skin incision and suture
-
Heparinized saline solution with indomethacin
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentrations (e.g., 2.5, 5, and 10 mg/kg). The volume for intraperitoneal injection should be standardized (e.g., 4 ml/kg).[3]
-
Animal Handling and Anesthesia: Acclimatize rats to laboratory conditions before the experiment. Lightly anesthetize the rats using isoflurane.
-
This compound Administration: Inject the prepared this compound solution or vehicle intraperitoneally 5 minutes before the carrageenan injection.[1][6]
-
Induction of Pleurisy: Make a skin incision at the level of the left sixth intercostal space. Dissect the underlying muscles and inject 0.2 ml of 1% carrageenan solution into the pleural cavity. Suture the skin incision.
-
Post-Injection Monitoring and Sample Collection: Allow the animals to recover. At 4 hours post-carrageenan injection, euthanize the animals.[1]
-
Pleural Cavity Wash: Carefully open the chest and wash the pleural cavity with 2 ml of heparinized saline containing indomethacin (10 μg/ml).[1]
-
Analysis:
-
Measure the volume of the pleural exudate.
-
Perform cell counts (e.g., polymorphonuclear cells) on the collected fluid.
-
Measure levels of inflammatory markers such as TNF-α and IL-1β in the exudate.[1]
-
Collect lung tissue for histological analysis and to measure iNOS activity, nitrotyrosine, and poly (ADP-ribose) polymerase (PARP) activation.[1]
-
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of LPS-Induced Endotoxemia
This protocol is based on studies evaluating the in vivo efficacy of this compound in inhibiting iNOS.[3]
Materials:
-
This compound
-
Sterile saline for injection
-
Lipopolysaccharide (LPS)
-
Male mice (specify strain)
-
Equipment for blood collection
Procedure:
-
Preparation of Solutions: Dissolve this compound and LPS in sterile saline to the desired concentrations.
-
Induction of Endotoxemia: Administer LPS to the mice to induce iNOS expression.
-
This compound Administration: Four hours after LPS administration, inject this compound or vehicle intraperitoneally at a volume of 4 ml/kg.[3]
-
Blood Collection: Collect plasma samples at various time points post-GW274150 administration (e.g., 18 hours post-LPS for this compound).[3]
-
Analysis: Measure the levels of nitrite/nitrate (NOx) in the plasma to determine the extent of iNOS inhibition.[3]
Visualizations
Signaling Pathway of iNOS Inhibition by this compound
Caption: Mechanism of iNOS inhibition by this compound.
General Experimental Workflow for Intraperitoneal this compound Administration
References
- 1. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition or knock out of Inducible nitric oxide synthase result in resistance to bleomycin-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: GW274150 in Carrageenan-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of GW274150, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in preclinical carrageenan-induced inflammation models. This document offers detailed experimental protocols for two common models: carrageenan-induced pleurisy in rats and carrageenan-induced paw edema in rodents. It includes quantitative data from studies demonstrating the dose-dependent anti-inflammatory effects of this compound, along with visualizations of the relevant signaling pathways and experimental workflows. This information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of selective iNOS inhibitors in acute inflammatory conditions.
Introduction
Carrageenan, a sulfated polysaccharide extracted from red seaweed, is a widely used phlogistic agent to induce acute inflammation in animal models. The inflammatory response to carrageenan is characterized by key features of inflammation, including edema, neutrophil infiltration, and the release of pro-inflammatory mediators.[1] The underlying mechanism involves the activation of signaling pathways, including Toll-like receptor 4 (TLR4) and B-cell lymphoma/leukemia 10 (Bcl10), leading to the activation of nuclear factor-kappa B (NF-κB) and the subsequent production of inflammatory cytokines and enzymes.[2]
One of the key enzymes upregulated during carrageenan-induced inflammation is inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO). NO is a critical mediator of inflammation, contributing to vasodilation, increased vascular permeability, and cytotoxicity. Therefore, selective inhibition of iNOS presents a promising therapeutic strategy for mitigating acute inflammation.
This compound is a highly selective and potent inhibitor of iNOS, with over 200-fold selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS).[3] Its efficacy in reducing inflammation has been demonstrated in various preclinical models. This document details its application in the context of carrageenan-induced inflammation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a carrageenan-induced pleurisy model in rats.
Table 1: Effect of this compound on Pleural Exudate Volume and Polymorphonuclear (PMN) Cell Infiltration in Carrageenan-Induced Pleurisy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Pleural Exudate Volume (mL) | Total PMN Count (x 10^6/rat) |
| Sham | - | 0.15 ± 0.03 | 1.2 ± 0.2 |
| Carrageenan + Vehicle | - | 1.25 ± 0.11 | 35.8 ± 2.5 |
| Carrageenan + this compound | 2.5 | 0.88 ± 0.09 | 24.1 ± 1.9 |
| Carrageenan + this compound | 5 | 0.65 ± 0.07 | 18.5 ± 1.5 |
| Carrageenan + this compound | 10 | 0.42 ± 0.05 | 12.3 ± 1.1 |
*p < 0.01 vs. Carrageenan + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Nitrite/Nitrate Levels in Pleural Exudate
| Treatment Group | Dose (mg/kg, i.p.) | TNF-α (pg/mL) | IL-1β (pg/mL) | Nitrite/Nitrate (µM) |
| Sham | - | 55 ± 8 | 30 ± 5 | 15 ± 2 |
| Carrageenan + Vehicle | - | 480 ± 35 | 250 ± 21 | 85 ± 7 |
| Carrageenan + this compound | 2.5 | 350 ± 28 | 180 ± 15 | 60 ± 5 |
| Carrageenan + this compound | 5 | 240 ± 20 | 125 ± 11 | 42 ± 4 |
| Carrageenan + this compound | 10 | 150 ± 12 | 80 ± 7 | 28 ± 3* |
*p < 0.01 vs. Carrageenan + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This model is used to assess acute lung inflammation and the efficacy of anti-inflammatory agents.
Materials:
-
Male Wistar rats (200-250 g)
-
λ-Carrageenan (Type IV, Sigma-Aldrich)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Anesthesia (e.g., isoflurane)
-
Heparinized saline
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 2.5, 5, and 10 mg/kg) 30 minutes prior to carrageenan injection.
-
Induction of Pleurisy: Anesthetize the rats. Inject 0.2 mL of 1% (w/v) carrageenan solution in saline into the pleural cavity. A sham group should be injected with saline only.
-
Sample Collection: At 4 hours post-carrageenan injection, euthanize the animals.
-
Carefully open the chest cavity and collect the pleural exudate by washing the cavity with 1 mL of heparinized saline.
-
Analysis:
-
Measure the total volume of the collected exudate.
-
Determine the total polymorphonuclear (PMN) cell count using a hemocytometer.
-
Centrifuge the exudate and store the supernatant at -80°C for cytokine (TNF-α, IL-1β) and nitrite/nitrate analysis using ELISA and Griess reagent, respectively.
-
Carrageenan-Induced Paw Edema in Rodents
Materials:
-
Male Wistar rats (180-220 g) or mice (25-30 g)
-
λ-Carrageenan (Type IV, Sigma-Aldrich)
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Preparation: Acclimatize animals as described above.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally or orally) at the desired doses 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement. The percentage of inhibition of edema by the drug treatment can be calculated relative to the vehicle-treated control group.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Carrageenan-induced inflammatory signaling pathway and the point of intervention by this compound.
Caption: General experimental workflow for carrageenan-induced inflammation models.
Conclusion
This compound effectively and dose-dependently reduces acute inflammation in the carrageenan-induced pleurisy model in rats. This anti-inflammatory effect is mediated by the selective inhibition of iNOS, leading to a reduction in nitric oxide production, neutrophil infiltration, and the release of pro-inflammatory cytokines. The provided protocols for the pleurisy and paw edema models serve as a valuable resource for researchers investigating the therapeutic potential of iNOS inhibitors in inflammatory diseases. The data presented herein supports the continued exploration of selective iNOS inhibitors like this compound as a promising therapeutic strategy for acute inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW274150 for Studying Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) response to injury, infection, and disease.[1][2] While it serves a protective role in the acute phase, chronic neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[1][3][4] A central mediator in the neuroinflammatory cascade is nitric oxide (NO), produced by nitric oxide synthase (NOS) enzymes.[4][5][6] The inducible isoform, iNOS, is particularly important as it is upregulated in activated microglia and astrocytes, the resident immune cells of the CNS, leading to excessive NO production and subsequent neuronal damage.[3][4]
GW274150 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[7][8][9] Its ability to suppress iNOS activity with high selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it an invaluable tool for dissecting the specific role of iNOS in neuroinflammatory processes.[7][10][11] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound is an L-arginine competitive, NADPH-dependent inhibitor of iNOS.[9][11] By competing with the natural substrate L-arginine, it effectively blocks the catalytic activity of the iNOS enzyme, thereby preventing the production of nitric oxide.[9] This inhibition of iNOS leads to a reduction in downstream inflammatory effects, such as the formation of peroxynitrite, protein nitration, and activation of poly (ADP-ribose) polymerase (PARP), all of which contribute to cellular damage and death in the CNS.[9][12]
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Species | Value | Notes |
| IC50 (human iNOS) | Human | 2.19 µM | |
| Kd (human iNOS) | Human | 40 nM | |
| IC50 (intracellular iNOS) | Murine (J774 cells) | 0.2 µM | Time-dependent inhibition |
| ED50 (rat iNOS) | Rat | 1.15 µM | |
| Selectivity (rat) | Rat | >260-fold for iNOS over eNOS | In intact tissues |
| Selectivity (rat) | Rat | >219-fold for iNOS over nNOS | In intact tissues |
| Selectivity (human) | Human | >100-fold for iNOS over eNOS | |
| Selectivity (human) | Human | >80-fold for iNOS over nNOS |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Administration Route | Dose Range | Key Findings |
| LPS-induced plasma NO levels | Mouse | Intraperitoneal | ED50 = 3.2 mg/kg | Measured 14 hours post-administration |
| LPS-induced plasma NO levels | Mouse | Oral | ED50 = 3.8 mg/kg | Measured 14 hours post-administration |
| Carrageenan-induced lung injury | Rat | Intraperitoneal | 2.5, 5, and 10 mg/kg | Dose-dependent reduction in inflammation |
| Freund's Complete Adjuvant (FCA)-induced inflammatory pain | Rat | Oral | 1-30 mg/kg | Reversed hypersensitivity and edema |
| Chronic Constriction Injury (CCI)-induced neuropathic pain | Rat | Oral | 3-30 mg/kg | Reversed hypersensitivity to pain |
| 6-OHDA model of Parkinson's disease | Rat | Oral | 30 mg/kg (twice daily for 7 days) | Significant neuroprotection, but with a bell-shaped dose-response |
| Renal ischemia/reperfusion injury | Rat | Intravenous | 5 mg/kg | Reduced renal dysfunction and injury |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide Production in Microglia
This protocol describes how to assess the efficacy of this compound in inhibiting lipopolysaccharide (LPS)-induced nitric oxide production in a microglial cell line (e.g., BV-2 or J774).
Materials:
-
Microglial cell line (e.g., BV-2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent System) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. Determine the IC50 value of this compound.
Protocol 2: In Vivo Assessment of this compound in a Rat Model of Neuroinflammation (6-OHDA Model of Parkinson's Disease)
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[3]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
6-OHDA Lesioning:
-
Anesthetize the rats using an appropriate anesthetic.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.
-
Secure the rat in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle or striatum.
-
-
This compound Administration:
-
Behavioral Testing: Perform behavioral tests (e.g., apomorphine-induced rotations) to assess the extent of the lesion and the therapeutic effect of this compound.
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemistry or neurochemical analysis.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to assess the integrity of dopaminergic neurons in the substantia nigra and striatum. Stain for microglial markers (e.g., Iba1, OX-6) and iNOS to evaluate neuroinflammation.[3]
-
Neurochemical Analysis: Use HPLC to measure dopamine levels and its metabolites in the striatum.[3]
-
-
Data Analysis: Quantify the number of TH-positive cells, the density of TH-positive fibers, and the levels of dopamine and its metabolites. Compare the results between the vehicle-treated and this compound-treated groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound in neuroinflammation.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Logical relationship of this compound's therapeutic effect.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotection by the selective iNOS inhibitor this compound in a model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide modulation in neuroinflammation and the role of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring iNOS Activity after GW274150 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products. Dysregulation of iNOS activity is implicated in various inflammatory diseases, making it a significant target for therapeutic intervention. GW274150 is a potent and highly selective inhibitor of iNOS, demonstrating time-dependent and reversible inhibition.[1][2][3][4] These application notes provide detailed protocols for inducing iNOS expression in cell culture and subsequently measuring the inhibitory effect of this compound on iNOS activity.
Accurate measurement of iNOS activity is crucial for evaluating the efficacy of inhibitors like this compound. This document outlines two primary methods for this purpose: the Griess assay, which measures nitrite, a stable breakdown product of NO, and the citrulline assay, which directly measures the enzymatic conversion of L-arginine to L-citrulline.
Mechanism of Action of this compound
This compound is an L-arginine competitive, NADPH-dependent inhibitor of human iNOS.[1][2] It exhibits high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for studying the specific roles of iNOS in physiological and pathological processes.[1][2][4][5][6] The inhibition is time-dependent, meaning the potency of inhibition increases with the duration of exposure to the inhibitor.[1][2]
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the reported inhibitory concentrations of this compound against iNOS from various sources. This data is essential for designing experiments and selecting appropriate inhibitor concentrations.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 | Human iNOS (expressed in DLD-1 cells) | 220 nM | [5] |
| IC50 | Human iNOS | 2.19 µM | [5][6][7][8] |
| IC50 | Intracellular iNOS (J774 cells) | 0.2 ± 0.04 µM | [1][2][6] |
| Kd | Human iNOS | <40 nM | [1][2] |
| ED50 | Rat iNOS | 1.15 µM | [5][6][7][8] |
| Selectivity | Human iNOS vs. eNOS | >100-fold | [1][2] |
| Selectivity | Human iNOS vs. nNOS | >80-fold | [1][2] |
| Selectivity | Rat iNOS vs. eNOS | >260-fold | [1][2][5][6] |
| Selectivity | Rat iNOS vs. nNOS | >219-fold | [1][2][5][6] |
Signaling Pathway and Inhibition Logic
The following diagrams illustrate the iNOS signaling pathway and the mechanism of its inhibition by this compound.
Caption: iNOS signaling pathway and this compound inhibition.
Experimental Protocols
Induction of iNOS Expression in Macrophages
This protocol describes the induction of iNOS in a murine macrophage cell line, such as J774 or RAW 264.7.
Materials:
-
J774 or RAW 264.7 macrophage cell line
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ), murine
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (24- or 96-well)
Procedure:
-
Seed macrophages at a density of 1 x 10^5 cells/well in a 96-well plate or 5 x 10^5 cells/well in a 24-well plate.[9]
-
Allow cells to adhere for at least 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare the induction medium by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL) to complete DMEM.
-
Remove the existing medium from the cells and replace it with the induction medium.
-
For inhibitor studies, add this compound at desired concentrations to the induction medium. A concentration range of 0.1 µM to 10 µM is a good starting point.
-
Incubate the cells for 18-24 hours to allow for maximal iNOS expression and activity.[10]
Caption: General experimental workflow for iNOS induction and activity measurement.
Measurement of iNOS Activity: Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite.[11][12]
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO2) standard solution (for standard curve)
-
Cell culture supernatant from induced and treated cells
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve of sodium nitrite ranging from 1 µM to 100 µM in cell culture medium.
-
In a 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Note: For samples with high nitrate content, nitrate can be converted to nitrite using nitrate reductase prior to the Griess reaction for a more accurate measurement of total NO production.[11][12]
Measurement of iNOS Activity: Citrulline Assay
The citrulline assay is a more direct method that measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.[13][14][15]
Materials:
-
Cell lysates from induced and treated cells
-
L-[14C]arginine or L-[3H]arginine
-
NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin)
-
NADPH
-
Cation exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell lysates by scraping cells in lysis buffer and centrifuging to remove debris.
-
Determine the protein concentration of the lysates.
-
Set up the reaction mixture in a microcentrifuge tube containing:
-
Cell lysate (50-100 µg of protein)
-
NOS assay buffer
-
L-[14C]arginine or L-[3H]arginine (approximately 0.1 µCi)
-
1 mM NADPH
-
-
Initiate the reaction by adding NADPH and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing a high concentration of unlabeled L-arginine and EDTA.
-
Apply the reaction mixture to a column containing cation exchange resin. L-arginine, being positively charged, will bind to the resin, while L-citrulline will flow through.
-
Collect the eluate and add it to a scintillation vial with scintillation cocktail.
-
Quantify the amount of radiolabeled L-citrulline using a scintillation counter.
-
Calculate the specific activity of iNOS (pmol of citrulline formed/min/mg of protein).
Logical Relationship of Inhibition
Caption: Logical flow of this compound inhibition experiment.
Conclusion
These protocols provide a framework for the reliable induction of iNOS and the subsequent measurement of its activity in the presence of the selective inhibitor this compound. The choice between the Griess and citrulline assays will depend on the specific experimental needs and available resources. The Griess assay is simpler and more high-throughput, while the citrulline assay offers a more direct and sensitive measure of enzyme activity. By following these detailed procedures, researchers can effectively evaluate the inhibitory potential of this compound and other compounds targeting iNOS.
References
- 1. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
GW274150 Technical Support Center: Solubility and Stability Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and stability of GW274150, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in aqueous solutions. What should I do?
A1: Difficulty in dissolving this compound can be due to several factors. Here are some troubleshooting steps:
-
Solvent Choice: While this compound is soluble in water, its solubility can be enhanced in other solvents. For stock solutions, consider using dimethyl sulfoxide (DMSO).
-
Sonication and Warming: For aqueous solutions, particularly with the phosphate salt of this compound in Phosphate Buffered Saline (PBS), gentle warming (e.g., to 60°C) and sonication can aid dissolution.[1]
-
pH Adjustment: The solubility of this compound may be pH-dependent. While specific data is limited, ensuring the pH of your aqueous solution is slightly acidic may improve solubility.
-
Fresh Solvent: Always use high-purity, fresh solvent to avoid impurities that might affect solubility.
Q2: I am observing precipitation in my this compound solution after storage. Why is this happening and how can I prevent it?
A2: Precipitation upon storage can indicate either poor solubility at the storage temperature or degradation of the compound.
-
Storage Temperature: If you are storing a concentrated aqueous solution at 4°C or on ice, the compound may be precipitating due to its lower solubility at colder temperatures. Consider preparing dilutions from a frozen stock solution just before use.
-
Solution Stability: Aqueous solutions of this compound are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[2] For longer-term storage, aliquoted stock solutions in DMSO should be stored at -20°C or -80°C.
Q3: How stable is this compound in solution and what are the optimal storage conditions?
A3: The stability of this compound in solution is a critical consideration for experimental reproducibility.
-
Aqueous Solutions: It is consistently reported that aqueous solutions of this compound are unstable and should be prepared fresh on the day of use.[2]
-
Stock Solutions: For longer-term storage, prepare concentrated stock solutions in anhydrous DMSO. These stock solutions can be stored under a nitrogen atmosphere at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Q4: Can I use this compound in cell culture media?
A4: Yes, this compound has been used in cell-based assays. However, due to its limited stability in aqueous environments, it is best to add the compound to the cell culture media immediately before starting the experiment. Prepare a concentrated stock in DMSO and then dilute it to the final working concentration in the media. Be sure to include a vehicle control (media with the same final concentration of DMSO) in your experimental design.
Quantitative Data Summary
The following tables summarize the known solubility and stability data for this compound.
Table 1: Solubility of this compound
| Solvent | Form | Concentration | Notes |
| Water | Free Base | ≥ 62 mg/mL (≥ 282.72 mM) | Saturation point not determined. |
| DMSO | Free Base | 100 mg/mL | - |
| PBS | Phosphate Salt | 12.5 mg/mL (39.39 mM) | Requires sonication and warming to 60°C to achieve a clear solution.[1] |
Table 2: Stability and Storage of this compound Solutions
| Solvent | Storage Temperature | Duration | Atmosphere | Recommendation |
| Aqueous Solution | Room Temperature / 4°C | Not Recommended | - | Prepare fresh for each use. |
| DMSO | -20°C | 1 month | Nitrogen | Aliquot to avoid freeze-thaw cycles.[3] |
| DMSO | -80°C | 6 months | Nitrogen | Aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile cryovials.
-
If possible, flush the headspace of each vial with dry nitrogen gas before sealing.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer (e.g., PBS, cell culture media).
-
Add the calculated volume of the DMSO stock solution to the aqueous buffer and mix thoroughly by vortexing or pipetting.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system and include an appropriate vehicle control.
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for this compound dissolution issues.
References
Preparing fresh GW274150 working solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of fresh working solutions of GW274150.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4] It functions as an L-arginine competitive, NADPH-dependent inhibitor.[2][5] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes.[1][2][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound powder is soluble in water, DMSO, and PBS.[3][6] The choice of solvent will depend on the specific requirements of your experiment (e.g., cell culture compatibility, in vivo administration).
Q3: How should I store the this compound powder and its stock solutions?
A3: The solid form of this compound should be stored at 4°C under nitrogen.[7][6][8] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen.[7][6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7]
Q4: How stable are the working solutions of this compound?
A4: Working solutions of this compound are known to be unstable.[1] It is strongly recommended to prepare fresh solutions for each experiment to ensure potency and reproducibility.[1][6]
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Precipitation can occur if the solubility limit is exceeded or if the solution cools down after warming. To aid dissolution, you can try warming the solution and using sonication.[6] For PBS solutions, warming to 60°C and ultrasonic treatment may be necessary to achieve a clear solution.[6][9] Always ensure the solution is clear before use. If precipitation persists, consider preparing a more dilute solution.
Q2: I am observing inconsistent results between experiments. Could the preparation of the this compound solution be a factor?
A2: Yes, inconsistency in results can be due to the instability of this compound solutions.[1] It is critical to prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid using solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
Q3: What is the best way to prepare this compound for in vivo studies?
A3: For in vivo administration, this compound can be dissolved in PBS.[6] It may require warming and sonication to fully dissolve.[6] For oral administration, it has high bioavailability.[5] For intraperitoneal injections, studies have used doses ranging from 2.5 to 10 mg/kg.[10][11] Always ensure the final solution is sterile; for aqueous solutions, filtration through a 0.22 µm filter is recommended.[7]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H17N3O2S | [8] |
| Molecular Weight | 219.30 g/mol | [1][7][8] |
| Appearance | White to off-white solid | [7][6] |
| CAS Number | 210354-22-6 | [7][8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ≥ 62 mg/mL (≥ 282.72 mM) | [7][3][8] |
| DMSO | 100 mg/mL | [3] |
| PBS | 12.5 mg/mL (39.39 mM) | [6][9] |
Table 3: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Human iNOS | IC50 | 2.19 µM | [1][6][8] |
| Human iNOS | Kd | 40 nM | [1][6][8] |
| Rat iNOS | ED50 | 1.15 µM | [1][6][8] |
| J774 cells (intracellular iNOS) | IC50 | 0.2 µM | [6][8] |
Table 4: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions | Reference |
| Solid (Powder) | 4°C | 3 years | Stored under nitrogen | [1][7][6][8] |
| Stock Solution (in solvent) | -80°C | 6 months | Stored under nitrogen, aliquot to avoid freeze-thaw | [7][6] |
| Stock Solution (in solvent) | -20°C | 1 month | Stored under nitrogen, aliquot to avoid freeze-thaw | [7][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh out 2.193 mg of this compound powder.
-
Dissolution: Add 1 mL of sterile, deionized water to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming and sonication can be applied.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Preparation of a Fresh Working Solution for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application: Use the freshly prepared working solution immediately for your experiment. Do not store the diluted working solution.
Visualizations
Caption: Mechanism of this compound as a competitive inhibitor of iNOS.
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
GW274150 potential off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW274150. The focus is on addressing potential off-target effects at high concentrations and ensuring the appropriate use of this potent and selective iNOS inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent, time-dependent, and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4][5][6] It acts as an L-arginine competitive inhibitor, meaning it competes with the natural substrate of iNOS to block the production of nitric oxide (NO).[1][7] The inhibition is also NADPH-dependent.[1][4][5]
Q2: How selective is this compound for iNOS over other NOS isoforms?
A2: this compound exhibits high selectivity for iNOS over the other two main NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). In human enzymes, it is reported to be over 100-fold more selective for iNOS than eNOS and over 80-fold more selective than for nNOS.[1][2][3][6][8] In rat tissues, the selectivity is even more pronounced, being over 260-fold for iNOS versus eNOS and over 219-fold versus nNOS.[1][2][6][7]
Q3: At what concentrations are off-target effects on eNOS and nNOS likely to occur?
A3: While this compound is highly selective, at sufficiently high concentrations, it can inhibit eNOS and nNOS. Given the selectivity ratios, concentrations more than 100-fold higher than the IC50 for iNOS may begin to inhibit eNOS and nNOS. For example, in vivo studies in rats have shown that while doses up to 50 mg/kg had no significant effect on nNOS, higher doses of 100 mg/kg and 200 mg/kg resulted in 47% and 63% inhibition of nNOS, respectively.[3] It is crucial to determine the optimal concentration for iNOS inhibition in your specific experimental system to minimize off-target effects.
Q4: Are there any known off-target effects of this compound outside of the NOS enzyme family?
A4: Currently, there is limited publicly available data from broad off-target screening panels (e.g., kinase or receptor panels) for this compound. The primary documented off-target effects are on the eNOS and nNOS isoforms. Researchers should be aware that, as with any small molecule inhibitor, off-target effects are possible at high concentrations. If unexpected phenotypes are observed, it is advisable to conduct experiments to rule out off-target effects.
Q5: Some studies report a bell-shaped dose-response curve with this compound, where it is ineffective at high doses. Why might this be?
A5: A bell-shaped dose-response curve, where the biological effect decreases at higher concentrations, can be indicative of off-target effects that counteract the on-target effect.[9] For example, while moderate inhibition of iNOS may be neuroprotective, very high concentrations of this compound that also inhibit nNOS could interfere with the protective effects, leading to a loss of efficacy.[9] This highlights the importance of careful dose-response studies to identify the optimal therapeutic window.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results at high concentrations of this compound.
-
Possible Cause: Off-target inhibition of eNOS or nNOS.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that gives maximal iNOS inhibition in your system. This will help to avoid using unnecessarily high concentrations.
-
Use NOS-isoform specific controls: If possible, compare your results with those obtained from cells or tissues from iNOS, eNOS, or nNOS knockout animals to confirm that the observed effect is specific to iNOS inhibition.
-
Measure eNOS and nNOS activity: If you suspect off-target inhibition, directly measure the activity of eNOS and nNOS in your experimental system at the concentrations of this compound you are using.
-
Issue 2: Lack of effect of this compound in an in vivo model.
-
Possible Cause: Pharmacokinetic issues or insufficient dose.
-
Troubleshooting Steps:
-
Verify Bioavailability and Half-life: this compound has high oral bioavailability (>90%) in rats and mice and a terminal half-life of approximately 6 hours.[1][2][7] Ensure your dosing regimen is appropriate for maintaining an effective concentration over the desired time course.
-
Measure Plasma Nitrate/Nitrite Levels: To confirm target engagement in vivo, measure the levels of plasma nitrate and nitrite (NOx), stable metabolites of NO. A significant reduction in LPS-induced NOx levels after this compound administration would indicate effective iNOS inhibition.[1][2][7]
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Parameter | Value | Selectivity vs. iNOS |
| iNOS | Human | Kd | <40 nM | - |
| Human | IC50 | 0.2 ± 0.04 µM (in J774 cells)[1][2][6][7] | - | |
| Rat | ED50 | 1.15 ± 0.6 µM (in aortic rings)[2][7] | - | |
| eNOS | Human | - | - | >100-fold[1][2][3][6][8] |
| Rat | - | - | >260-fold[1][2][6][7] | |
| nNOS | Human | - | - | >80-fold[1][2][3][6][8] |
| Rat | - | - | >219-fold[1][2][6][7] |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Synthase (NOS) Activity
This protocol is a general guideline for measuring NOS activity by monitoring the conversion of L-[3H]arginine to L-[3H]citrulline.
Materials:
-
Cell or tissue homogenates
-
L-[3H]arginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, and relevant cofactors)
-
Cofactors: NADPH (1 mM), FAD (10 µM), FMN (10 µM), tetrahydrobiopterin (10 µM)
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell or tissue lysates in homogenization buffer on ice.
-
In a microcentrifuge tube, combine the lysate, reaction buffer, and cofactors.
-
To initiate the reaction, add L-[3H]arginine.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[3H]citrulline from unreacted L-[3H]arginine.
-
Elute the L-[3H]citrulline with water.
-
Add the eluate to scintillation fluid and measure radioactivity using a scintillation counter.
-
To test the effect of this compound, pre-incubate the lysate with various concentrations of the inhibitor before adding L-[3H]arginine.
Protocol 2: Griess Assay for Nitrite Determination
This protocol measures nitrite, a stable and oxidized product of nitric oxide, as an indicator of NO production.
Materials:
-
Cell culture supernatant or other biological fluid
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite standard solution (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare a standard curve of sodium nitrite in the same medium as your samples.
-
Add 50 µL of samples and standards to the wells of a 96-well plate in duplicate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Visualizations
Caption: Nitric Oxide Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 4. This compound | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 9. Protocol Griess Test [protocols.io]
GW274150 Technical Support Center: Optimizing Dosage for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GW274150 for neuroprotection studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its mechanism of action is competitive with L-arginine for binding to iNOS and is NADPH-dependent.[3] By inhibiting iNOS, this compound reduces the production of nitric oxide (NO), a key mediator in neuroinflammatory processes that can lead to neuronal damage.[4]
2. How selective is this compound for iNOS over other NOS isoforms?
This compound exhibits high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS). In rats, it is over 260-fold more selective for iNOS than eNOS and over 219-fold more selective than nNOS.[1][5][6] For human isoforms, it is over 100-fold more selective for iNOS than eNOS and over 80-fold more selective than nNOS.[1][5][7] This high selectivity minimizes off-target effects related to the inhibition of constitutive NOS isoforms, such as impacts on blood pressure regulation (eNOS) and neurotransmission (nNOS).[5][6]
3. What is the recommended starting dosage for in vivo neuroprotection studies?
The optimal dosage of this compound can vary depending on the animal model and the specific experimental conditions. However, based on published studies, a general starting point can be determined. For instance, in a rat model of Parkinson's disease, oral administration of 30 mg/kg twice daily for 7 days showed significant neuroprotection.[1][4][8] In models of inflammatory pain in rats, oral doses of 1-30 mg/kg have been effective.[9][10] It is crucial to perform a dose-response study to determine the optimal dose for your specific model.
4. What is the pharmacokinetic profile of this compound?
This compound has high oral bioavailability (over 90% in rats and mice) and a biphasic pharmacokinetic profile with a terminal half-life of approximately 6 hours in rats.[5][6][11] This allows for effective systemic exposure with oral administration.
5. How should I prepare and store this compound solutions?
This compound is soluble in water (≥ 62 mg/mL).[8][12] For in vivo studies, it can be dissolved in saline for injection.[6] Stock solutions in DMSO can be prepared for in vitro use. It is important to note that solutions of this compound are reported to be unstable, and it is recommended to prepare them fresh or purchase small, pre-packaged sizes.[2] For long-term storage of the powder, -20°C is recommended.[1][8] If storing stock solutions, aliquoting and freezing at -80°C (for up to 6 months) or -20°C (for up to 1 month) is advised to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy in Neuroprotection Model | Suboptimal Dosage: The dose may be too low or, in some cases, too high, leading to a bell-shaped dose-response curve.[1][4] | Conduct a thorough dose-response study to identify the therapeutic window for your specific model. Start with doses reported in the literature (e.g., 1-30 mg/kg orally in rats) and include both lower and higher concentrations. |
| Inadequate Treatment Duration: Continuous administration may be necessary to counteract ongoing neuroinflammatory processes.[4] | Consider extending the treatment duration. In a Parkinson's model, neuroprotective effects were lost after withdrawal of the drug, suggesting the need for sustained treatment.[4] | |
| Poor Bioavailability/Compound Degradation: Improper storage or preparation of this compound can lead to reduced potency. | Prepare solutions fresh before each use.[2] Ensure proper storage of the powdered compound at -20°C.[1][8] When using a vehicle for administration, ensure this compound is fully dissolved. | |
| Unexpected Side Effects (e.g., changes in blood pressure) | Off-Target Effects at High Doses: Although highly selective, very high doses of this compound may start to inhibit eNOS or nNOS.[3][6] | Reduce the dosage to a level that maintains efficacy while minimizing side effects. Monitor physiological parameters like blood pressure, especially when using higher doses. |
| Vehicle Effects: The vehicle used for administration may have its own biological effects. | Always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle. | |
| Variability in Experimental Results | Inconsistent Dosing Schedule or Administration: Irregular timing or method of administration can lead to fluctuating plasma concentrations. | Adhere to a strict and consistent dosing schedule. For oral administration, ensure the full dose is delivered. For intraperitoneal injections, ensure proper technique to avoid injection into organs. |
| Biological Variability: Differences between individual animals can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to different treatment groups. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| iNOS IC50 | Human | 2.19 µM | [1][2] |
| iNOS Kd | Human | 40 nM | [1][2] |
| iNOS ED50 | Rat | 1.15 µM | [1][2] |
| Intracellular iNOS IC50 (J774 cells) | - | 0.2 µM | [1][8] |
| Selectivity (iNOS vs. eNOS) | Human | >100-fold | [5][7] |
| Selectivity (iNOS vs. nNOS) | Human | >80-fold | [5][7] |
| Selectivity (iNOS vs. eNOS) | Rat | >260-fold | [1][5] |
| Selectivity (iNOS vs. nNOS) | Rat | >219-fold | [1][5] |
Table 2: In Vivo Dosages of this compound in Preclinical Models
| Model | Species | Route of Administration | Dosage | Outcome | Reference |
| Parkinson's Disease (6-OHDA) | Rat | Oral | 30 mg/kg (twice daily for 7 days) | Significant neuroprotection (bell-shaped response) | [1][4] |
| Inflammatory Pain (FCA) | Rat | Oral | 1-30 mg/kg | Dose-dependent reversal of hypersensitivity | [9][10] |
| Neuropathic Pain (CCI) | Rat | Oral | 3-30 mg/kg | Significant reversal of hypersensitivity | [9][10] |
| Acute Lung Injury (Carrageenan) | Rat | Intraperitoneal | 2.5, 5, 10 mg/kg | Dose-dependent reduction in lung injury | [1][13] |
| LPS-induced NO production | Mouse | Intraperitoneal | ED50 = 3.2 mg/kg | Inhibition of plasma NOx levels | [5][6] |
| LPS-induced NO production | Mouse | Oral | ED50 = 3.8 mg/kg | Inhibition of plasma NOx levels | [5][6] |
| Renal Ischemia/Reperfusion | Rat | Intravenous | 5 mg/kg | Reduced renal dysfunction and injury | [14] |
Experimental Protocols
General Protocol for Assessing Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease (Adapted from Broom et al., 2011) [4]
-
Induction of Lesion: Anesthetize rats and stereotactically inject 6-hydroxydopamine (6-OHDA) into the desired brain region (e.g., medial forebrain bundle) to induce a lesion of the nigrostriatal pathway.
-
Post-Lesion Recovery: Allow animals to recover for a specified period (e.g., 2 days) before starting treatment.
-
This compound Preparation and Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound orally at the desired dosage (e.g., 30 mg/kg) twice daily for the planned duration (e.g., 7 days).
-
Include a vehicle control group receiving the same volume of vehicle on the same schedule.
-
-
Behavioral Assessment: At the end of the treatment period, perform behavioral tests to assess motor function (e.g., apomorphine-induced rotations, cylinder test).
-
Tissue Collection and Processing:
-
Anesthetize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brains and post-fix in the same fixative.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains on a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Optionally, stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes, and iNOS).
-
-
Quantification and Analysis:
-
Quantify the number of TH-positive cells in the substantia nigra using stereological methods.
-
Measure the optical density of TH staining in the striatum.
-
Analyze behavioral data and immunohistochemical results using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Mechanism | Concentration [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Neuroprotection by the selective iNOS inhibitor this compound in a model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GW274150 and the Bell-Shaped Dose-Response Phenomenon
Welcome to the technical support center for GW274150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound, with a particular focus on understanding and troubleshooting its bell-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2][3] Its primary mechanism of action is as an L-arginine competitive, NADPH-dependent inhibitor of iNOS.[1][2] This means it competes with the natural substrate (L-arginine) for binding to the enzyme, thereby preventing the production of nitric oxide (NO). This compound exhibits high selectivity for iNOS over the other two main isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for studying the specific roles of iNOS in various physiological and pathological processes.[1][2][3]
Q2: What is a bell-shaped dose-response curve?
A2: A bell-shaped dose-response curve, also known as a biphasic or U-shaped curve, is a non-linear relationship where the biological effect of a substance increases with dose up to a certain point (the peak of the "bell"), after which higher doses lead to a diminished response. This phenomenon is a form of hormesis, where a substance can have opposite effects at low versus high concentrations.
Q3: Has a bell-shaped dose-response been observed with this compound?
A3: Yes, a bell-shaped neuroprotective profile has been reported for this compound in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. In this specific study, lower doses of this compound provided significant neuroprotection, while higher doses were found to be ineffective.[4]
Q4: What are the potential mechanisms behind the bell-shaped dose-response of this compound?
A4: While the precise mechanism for this compound's bell-shaped curve in the Parkinson's disease model has not been definitively elucidated, several general theories for such responses could be applicable:
-
Off-target effects at high concentrations: Although this compound is highly selective for iNOS, at higher concentrations, it may begin to inhibit other enzymes, such as nNOS or eNOS, to a greater extent.[1] Inhibition of nNOS, in particular, could have complex and potentially counteracting effects on neuronal survival.
-
Activation of opposing signaling pathways: High concentrations of the inhibitor might trigger feedback mechanisms or activate signaling pathways that counteract the beneficial effects of iNOS inhibition. For instance, the complete absence of NO from iNOS might disrupt essential signaling roles of NO in cellular homeostasis.
-
Receptor desensitization or downregulation: While less likely for an enzyme inhibitor, prolonged exposure to high concentrations could potentially lead to compensatory changes in the cellular environment that reduce the overall therapeutic effect.
-
Hormetic effects of nitric oxide: Nitric oxide itself can have biphasic effects, being neuroprotective at low concentrations and neurotoxic at high concentrations. It is plausible that a moderate reduction in NO levels by an optimal dose of this compound is beneficial, whereas a near-complete inhibition at higher doses might disrupt the physiological, protective roles of NO.[5]
Troubleshooting Guide
This guide addresses potential issues and unexpected results that researchers might encounter when working with this compound, particularly concerning its dose-response relationship.
| Problem | Possible Cause | Troubleshooting Steps |
| No effect or lower-than-expected effect at a presumed "effective" dose. | 1. Suboptimal dose for your specific model: The optimal dose can vary significantly between different experimental models and species. 2. Issues with drug stability or delivery: this compound solution stability can be a factor. Improper storage or administration can lead to reduced efficacy. 3. Timing of administration: The therapeutic window for iNOS inhibition can be narrow. | 1. Perform a thorough dose-response study: Test a wide range of doses, including those lower and higher than what has been reported in other models. 2. Ensure proper handling and administration: Prepare fresh solutions of this compound for each experiment. Verify the accuracy of your administration route and dosage calculations. 3. Optimize the timing of treatment: Administer the inhibitor at different time points relative to the induction of the pathological process. |
| Observing a bell-shaped dose-response (loss of efficacy at higher doses). | 1. Off-target effects: At higher concentrations, this compound may be inhibiting other NOS isoforms or other cellular targets. 2. Hormetic effects: You may be observing a true biphasic biological response. 3. Toxicity at high doses: Although generally well-tolerated, very high doses of some iNOS inhibitors have been reported to have toxic effects. | 1. Test for off-target effects: If possible, measure the activity of nNOS and eNOS in your experimental system at the higher, ineffective doses of this compound. 2. Expand the dose range: Include even lower doses in your study to fully characterize the hormetic curve. The optimal therapeutic dose may be lower than initially anticipated. 3. Assess cellular health: At the highest doses, include assays for cytotoxicity or other markers of cellular stress to rule out toxicity as the cause of the diminished effect. |
| High variability in results between animals/experiments. | 1. Inconsistent induction of iNOS: The level of iNOS expression can vary between individual animals or experimental setups. 2. Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion can lead to variable effective concentrations at the target site. | 1. Verify iNOS induction: Before and during your experiment, confirm and quantify the expression and activity of iNOS in your model to ensure consistency. 2. Ensure consistent animal characteristics: Use animals of the same age, sex, and genetic background. Control for environmental factors that could influence the experimental outcome. |
Data Presentation
The following tables summarize the quantitative data on the selectivity and in vivo efficacy of this compound.
Table 1: In Vitro and In Vivo Selectivity of this compound
| Parameter | Species | iNOS | nNOS | eNOS | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) | Reference |
| IC50 | Human | 0.22 µM | 18 µM | >100 µM | ~82-fold | >450-fold | [2] |
| Selectivity in intact rat tissues | Rat | - | - | - | >219-fold | >260-fold | [2] |
Table 2: Dose-Dependent Effects of this compound in a Rat Model of Acute Lung Inflammation
| Dose (mg/kg, i.p.) | Reduction in Pleural Exudate Volume | Reduction in PMN Infiltration | Reduction in TNF-α Levels | Reduction in IL-1β Levels | Reference |
| 2.5 | Significant | Significant | Significant | Significant | [3] |
| 5 | More significant | More significant | More significant | More significant | [3] |
| 10 | Most significant | Most significant | Most significant | Most significant | [3] |
Table 3: Bell-Shaped Neuroprotective Profile of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Dose (mg/kg, p.o., twice daily for 7 days) | Neuroprotective Effect | Reference |
| Low to moderate doses | Significant neuroprotection | [4] |
| High doses | Ineffective | [4] |
Note: The specific dose ranges for the bell-shaped curve in the Parkinson's model were not explicitly quantified in the cited abstract. Researchers should perform a careful dose-escalation study to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
1. In Vivo Model of Acute Lung Inflammation (Carrageenan-Induced Pleurisy in Rats)
This protocol is a summary of the methodology described by Cuzzocrea et al. (2004).[3]
-
Animals: Male Wistar rats (200-250 g).
-
Anesthesia: Light ether anesthesia.
-
Induction of Pleurisy: A 2 cm incision is made in the skin over the right side of the chest. The underlying muscles are dissected to expose the pleural cavity. 0.2 ml of saline containing 1% (w/v) λ-carrageenan is injected into the pleural space. The skin incision is then closed with a suture.
-
This compound Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection 5 minutes before the carrageenan injection. Doses of 2.5, 5, and 10 mg/kg have been shown to be effective.[3]
-
Sample Collection and Analysis (4 hours post-carrageenan):
-
Animals are euthanized.
-
The chest is opened, and the pleural cavity is washed with 2 ml of saline containing heparin and indomethacin.
-
The volume of the pleural exudate is measured.
-
The number of polymorphonuclear (PMN) cells in the exudate is determined.
-
Lung tissues are collected for histological analysis and measurement of iNOS activity, myeloperoxidase (MPO) activity, and cytokine levels (TNF-α and IL-1β).
-
2. In Vivo Model of Parkinson's Disease (6-OHDA-Induced Neurodegeneration in Rats)
This protocol is based on the study by Broom et al. (2011) which observed the bell-shaped dose-response.[4]
-
Animals: Male Sprague-Dawley rats.
-
Anesthesia: Appropriate anesthesia for stereotaxic surgery.
-
6-OHDA Lesioning:
-
Rats are placed in a stereotaxic frame.
-
A single injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle to induce a unilateral lesion of the nigrostriatal dopamine pathway.
-
-
This compound Administration:
-
Treatment with this compound begins 2 days after the 6-OHDA lesioning.
-
The inhibitor is administered twice daily for 7 days. The original study does not specify the exact doses that resulted in the bell-shaped curve, so a dose-finding study is essential.
-
-
Assessment of Neuroprotection (after the 7-day treatment period):
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to assess the survival of dopaminergic neurons in the substantia nigra and the integrity of their terminals in the striatum.
-
HPLC Analysis: Striatal tissue is analyzed by high-performance liquid chromatography (HPLC) to quantify the levels of dopamine and its metabolites.
-
Signaling Pathways and Experimental Workflows
Below are diagrams created using Graphviz to illustrate key concepts.
Caption: Mechanism of iNOS induction and inhibition by this compound.
Caption: Experimental workflow for troubleshooting this compound dose-response.
Caption: Logical relationship in a bell-shaped dose-response.
References
- 1. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by the selective iNOS inhibitor this compound in a model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide and hormesis - PubMed [pubmed.ncbi.nlm.nih.gov]
GW274150 Technical Support Center: Oral Administration & Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the oral bioavailability and administration of the selective inducible nitric oxide synthase (iNOS) inhibitor, GW274150.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound in preclinical models?
A1: this compound exhibits high oral bioavailability, reported to be greater than 90% in both rats and mice.[1][2] This indicates efficient absorption from the gastrointestinal tract into the systemic circulation.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and highly selective, time-dependent inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] It is competitive with the substrate L-arginine and its inhibitory action is NADPH-dependent.[1] this compound shows significantly less activity against endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes.[1]
Q3: What is the terminal half-life of this compound after oral administration?
A3: The pharmacokinetic profile of this compound is biphasic in healthy rats and mice, with a terminal half-life of approximately 6 hours.[1][2]
Q4: In what vehicle can this compound be formulated for oral administration in animal studies?
A4: While the specific vehicle used for the oral bioavailability studies was not detailed in the primary literature, for efficacy studies, this compound has been administered orally in vehicles such as a suspension in 0.5% w/v methylcellulose. The choice of vehicle should be appropriate for the experimental animal and the physicochemical properties of the compound.
Q5: What are the typical oral dosages of this compound used in research?
A5: In studies investigating the analgesic and anti-inflammatory effects of this compound in rats, oral doses have ranged from 1 to 30 mg/kg.[3][4] The effective dose (ED50) for inhibiting LPS-induced plasma nitrate/nitrite levels in mice after oral administration was found to be 3.8 ± 1.5 mg/kg.[1]
Data Summary
Pharmacokinetic Parameters of this compound
The following tables summarize the available pharmacokinetic data for this compound in mice and rats. It is important to note that while the oral bioavailability is reported to be high, specific Cmax and Tmax values for oral administration are not explicitly provided in the primary literature.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)
| Parameter | Value | Reference |
| Dose (mg/kg) | 1 | [1] |
| Cmax (ng/mL) | 1143 ± 107 | [1] |
| AUC (ng.h/mL) | 1340 ± 80 | [1] |
| Terminal Half-life (h) | ~6 | [1][2] |
| Oral Bioavailability (%) | >90 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Dose (mg/kg) | 1 | [1] |
| Cmax (ng/mL) | 710 ± 110 | [1] |
| AUC (ng.h/mL) | 1040 ± 140 | [1] |
| Terminal Half-life (h) | ~6 | [1][2] |
| Oral Bioavailability (%) | >90 | [1][2] |
Experimental Protocols
Protocol for Oral Bioavailability Study of this compound in Rodents
This protocol outlines a general procedure for determining the oral bioavailability of this compound in mice or rats.
1. Animal Models:
-
Species: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Age/Weight: 8-10 weeks old, with weights appropriate for the species.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. Formulation of this compound:
-
Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose in sterile water).
-
The concentration of the formulation should be calculated to allow for the desired dose to be administered in a volume appropriate for the animal's size (typically 5-10 mL/kg for oral gavage).
3. Dosing:
-
Intravenous (IV) Group: Administer a single bolus IV injection of this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage using a suitable gavage needle.
-
Fasting: Animals should be fasted overnight (with access to water) before dosing to minimize variability in absorption.
4. Blood Sampling:
-
Collect serial blood samples (e.g., 50-100 µL) from a suitable site (e.g., saphenous vein, tail vein, or via cardiac puncture for terminal samples) at predetermined time points.
-
Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
5. Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method described for the analysis of this compound in the primary literature involves fluorescence derivatization followed by HPLC with mass spectrometric detection.[1]
6. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and terminal half-life for both IV and PO groups.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals in the oral group. | - Inconsistent gavage technique leading to improper dosing. - Presence of food in the stomach affecting absorption. - Formulation is not a homogenous suspension. | - Ensure all personnel are properly trained in oral gavage techniques. - Fast animals overnight before dosing. - Vigorously vortex the formulation before each administration to ensure homogeneity. |
| Low or no detectable plasma concentrations after oral administration. | - Incorrect formulation or dosing. - Degradation of the compound in the formulation or gastrointestinal tract. - Issues with the analytical method. | - Verify the concentration and stability of the dosing formulation. - Review the oral gavage procedure. - Check the sensitivity and calibration of the analytical instrument. |
| Unexpected adverse effects in animals. | - Dose is too high. - Off-target effects of the compound. - Reaction to the vehicle. | - Conduct a dose-range finding study to determine the maximum tolerated dose. - Review the literature for known off-target effects. - Include a vehicle-only control group in the experiment. |
Visualizations
Caption: Signaling pathway of iNOS inhibition by this compound.
References
- 1. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: GW274150 Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the half-life of the selective inducible nitric oxide synthase (iNOS) inhibitor, GW274150, in different animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound in common animal models?
Data Summary
For a clear comparison of the pharmacokinetic parameter of half-life, the following table summarizes the available data for this compound.
| Animal Model | Half-life (t½) | Pharmacokinetic Profile | Route of Administration | Reference |
| Rat | ~5-6 hours | Biphasic | Intravenous, Intraperitoneal, Oral | [1] |
| Mouse | ~6 hours | Biphasic | Intravenous, Intraperitoneal, Oral | [1] |
Experimental Protocols & Troubleshooting
Q2: What is a typical experimental protocol for determining the half-life of this compound in rodents?
A2: While specific protocols can vary between laboratories, a general methodology for a pharmacokinetic study of this compound in rats or mice would involve the following steps. This can also serve as a troubleshooting guide for designing your experiments.
Experimental Workflow for Pharmacokinetic Analysis of this compound
Caption: A typical workflow for a pharmacokinetic study of this compound.
Detailed Methodologies:
-
Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be allowed to acclimatize for at least one week before the experiment. It is standard practice to fast the animals overnight before dosing, with water provided ad libitum.
-
Dosing:
-
Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose. For intravenous administration, it can be dissolved in a suitable vehicle like saline.
-
Administration:
-
Intravenous (IV): Administered as a bolus injection, typically into the tail vein.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
Oral (PO): Administered via gavage.
-
-
Dosage: Doses used in published studies vary, but for pharmacokinetic analysis, a dose that ensures plasma concentrations remain above the limit of quantification for a sufficient duration is necessary.
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points. A typical schedule might include pre-dose (0), and post-dose time points such as 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of this compound in plasma is determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Troubleshooting Common Issues:
-
Issue: High variability in pharmacokinetic parameters between animals.
-
Possible Causes & Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the dose. For oral gavage, verify proper placement to avoid administration into the lungs.
-
Stress: Animal stress can affect physiological parameters. Handle animals gently and consistently.
-
Health Status: Use healthy animals of a consistent age and weight.
-
-
-
Issue: Plasma concentrations are below the limit of quantification at later time points.
-
Possible Causes & Solutions:
-
Insufficient Dose: The administered dose may be too low. Consider a higher dose for the pharmacokinetic study.
-
Inadequate Assay Sensitivity: The bioanalytical method may not be sensitive enough. Optimize the LC-MS/MS method to lower the limit of quantification.
-
-
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1] iNOS is an enzyme that is typically expressed in response to inflammatory stimuli, such as cytokines and microbial products, and produces large amounts of nitric oxide (NO). By inhibiting iNOS, this compound reduces the production of NO in inflammatory conditions.
Signaling Pathway of iNOS Inhibition by this compound
Caption: The inhibitory effect of this compound on the iNOS signaling pathway.
References
Technical Support Center: Ensuring Selective iNOS Inhibition with GW274150
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and selective use of GW274150 for the inhibition of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, long-acting, and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2][3] Its mechanism of action is competitive with the substrate L-arginine and is dependent on the presence of NADPH.[3][4][5] this compound exhibits time-dependent inhibition, meaning its potency increases with the duration of exposure.[3][4]
Q2: How selective is this compound for iNOS over other NOS isoforms?
A2: this compound demonstrates high selectivity for iNOS over both endothelial NOS (eNOS) and neuronal NOS (nNOS). In human systems, it is over 100-fold more selective for iNOS than eNOS and over 80-fold more selective than for nNOS.[2][3][4][5] In rat tissues, the selectivity is even more pronounced, being approximately 260-fold greater for iNOS than eNOS and 219-fold greater than for nNOS.[4][5][6]
Q3: What are the common in vitro and in vivo applications of this compound?
A3: In vitro, this compound is frequently used in cell-based assays to inhibit iNOS in stimulated cell lines like J774 macrophages.[4][6] In vivo, it has been employed in various animal models to study the role of iNOS in conditions such as inflammatory and neuropathic pain,[1][7] acute lung inflammation,[8] renal ischemia/reperfusion injury,[9] and muscle wasting in cachexia.[10]
Q4: What is the oral bioavailability and half-life of this compound?
A4: this compound has a high oral bioavailability of over 90% in rats and mice.[4][5] The terminal half-life is approximately 6 hours in these species.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound for easy comparison.
| Parameter | Species | Value | Reference |
| iNOS Inhibition | |||
| IC50 (intracellular) | Murine (J774 cells) | 0.2 µM | [4][6] |
| Steady State Kd | Human | <40 nM | [4][5] |
| ED50 (in vivo, LPS-induced NOx) | Mouse (i.p.) | 3.2 ± 0.7 mg/kg | [4][5] |
| ED50 (in vivo, LPS-induced NOx) | Mouse (oral) | 3.8 ± 1.5 mg/kg | [4][5] |
| ED50 (aortic rings) | Rat | 1.15 ± 0.6 µM | [4][6] |
| Selectivity (iNOS vs. other isoforms) | |||
| vs. eNOS | Human | >100-fold | [2][3][4][5] |
| vs. nNOS | Human | >80-fold | [2][3][4][5] |
| vs. eNOS | Rat | >260-fold | [4][5][6] |
| vs. nNOS | Rat | >219-fold | [4][5][6] |
| Pharmacokinetics | |||
| Oral Bioavailability | Rat, Mouse | >90% | [4][5] |
| Terminal Half-life | Rat, Mouse | ~6 hours | [4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the iNOS signaling pathway and a general experimental workflow for using this compound.
Caption: iNOS signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of iNOS in J774 Macrophage Cell Line
This protocol is adapted from studies demonstrating the intracellular inhibition of iNOS by this compound.[4][6]
-
Cell Culture: Culture J774 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
iNOS Induction: Replace the medium with fresh medium containing 1 µg/mL lipopolysaccharide (LPS) and 100 U/mL interferon-gamma (IFN-γ) to induce iNOS expression.
-
This compound Treatment: Concurrently, treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours to allow for iNOS expression and inhibition by this compound.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2: In Vivo Inhibition of iNOS in a Rat Model of Acute Inflammation
This protocol is based on studies using this compound in a carrageenan-induced pleurisy model in rats.[8]
-
Animal Model: Use male Wistar rats (200-250 g).
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at doses ranging from 2.5 to 10 mg/kg, or the vehicle, 5 minutes before the inflammatory insult.
-
Induction of Inflammation: Induce pleurisy by injecting 0.2 mL of a 1% (w/v) carrageenan solution into the pleural cavity.
-
Sample Collection: At 4 hours post-carrageenan injection, euthanize the animals.
-
Pleural Exudate Collection: Carefully open the chest cavity and wash with 2 mL of saline solution containing heparin and indomethacin. Collect the pleural exudate.
-
NO Measurement: Measure the total nitrite/nitrate (NOx) levels in the pleural exudate using a commercial colorimetric assay kit as an indicator of NO production.
-
Inflammatory Cell Infiltration: Centrifuge the exudate to pellet the cells. Count the total number of polymorphonuclear (PMN) cells.
-
Tissue Analysis: Collect lung tissue for histological analysis to assess tissue injury and immunohistochemical staining for markers like nitrotyrosine.
Troubleshooting Guide
References
- 1. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological or genetic inhibition of iNOS prevents cachexia‐mediated muscle wasting and its associated metabolism defects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the in vitro Inhibition of iNOS by GW274150
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of GW274150, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), against other commonly used iNOS inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies in inflammation, immunology, and other fields where iNOS plays a critical pathological role.
Introduction to iNOS and the Inhibitor this compound
Inducible nitric oxide synthase (iNOS) is one of three isoforms of nitric oxide synthase, enzymes responsible for the production of nitric oxide (NO).[1] Unlike the other isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), which are constitutively expressed, iNOS expression is induced by pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharides.[2] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and septic shock.[2] Consequently, the selective inhibition of iNOS over eNOS and nNOS is a key therapeutic strategy to mitigate the detrimental effects of excessive NO production while preserving the essential physiological functions of the constitutive isoforms.[1]
This compound, also known as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a highly selective and potent inhibitor of iNOS.[3] It acts as an arginine-competitive, NADPH-dependent, and time-dependent inhibitor.[3][4] This guide will compare the in vitro inhibitory profile of this compound with other known iNOS inhibitors.
Comparative Analysis of iNOS Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other notable iNOS inhibitors. The data highlights the superior selectivity of this compound for iNOS over the constitutive isoforms.
| Inhibitor | Target Species | IC50 (iNOS) | Selectivity (vs. eNOS) | Selectivity (vs. nNOS) | Reference |
| This compound | Human | 2.19 µM | >100-fold | >80-fold | [5][6] |
| Rat | 1.15 µM (ED50) | >260-fold | 219-fold | [5] | |
| J774 Cells | 0.2 µM | - | - | [3] | |
| 1400W | Human | Kd ≤ 7 nM | >5000-fold | Ki = 2 µM | [6][7] |
| L-NIL | Mouse | 3.3 µM | - | 28-fold | [3][5][8] |
| Aminoguanidine | Mouse | 2.1 µM | 8-fold | 38-fold | [9] |
| L-NMMA | Human | - | Non-selective | Non-selective | [3] |
Experimental Protocols
In Vitro iNOS Inhibition Assay using Griess Reagent in Macrophage Cell Culture
This protocol describes a common method to assess the in vitro efficacy of iNOS inhibitors by measuring the accumulation of nitrite, a stable and measurable breakdown product of NO, in the supernatant of stimulated macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1.5 x 105 cells/mL and incubate for 18-24 hours to allow for cell adherence.[10]
2. Cell Treatment:
-
Pre-treat the cells with various concentrations of the iNOS inhibitor (e.g., this compound) for 1 hour.
-
Induce iNOS expression by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[10]
3. Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[10]
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[10][11]
-
Add 100 µL of the freshly prepared Griess reagent to each 100 µL of supernatant.[10]
-
Incubate the plate at room temperature for 10 minutes, protected from light.[12]
4. Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[11]
-
Calculate the percentage of iNOS inhibition for each inhibitor concentration compared to the LPS-stimulated, untreated control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
5. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed reduction in nitrite production is due to iNOS inhibition and not cytotoxicity, a cell viability assay should be performed in parallel.[10]
-
After the 24-hour incubation with the inhibitor and LPS, add MTT solution to the remaining cells in the original plate and incubate for 4 hours.[10]
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 540 nm.[10]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro iNOS inhibition assay described above.
Caption: Workflow for iNOS inhibition assay.
Signaling Pathway of iNOS Inhibition
The following diagram illustrates the signaling pathway leading to NO production and the point of intervention for iNOS inhibitors.
Caption: iNOS signaling and inhibition point.
References
- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1400W 2HCl | NOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. researchgate.net [researchgate.net]
Validating GW274150 Efficacy: A Comparative Guide to Measuring Nitrite and Nitrate Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the efficacy of GW274150, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The primary method of validation discussed is the measurement of nitrite and nitrate, stable metabolites of nitric oxide (NO), in biological samples. We will compare the performance of this compound with other common iNOS inhibitors and provide detailed experimental protocols for accurate and reproducible measurements.
Introduction to this compound and iNOS Inhibition
Inflammatory conditions and various pathologies are often associated with the overproduction of nitric oxide by the inducible nitric oxide synthase (iNOS) enzyme. This compound is a highly selective iNOS inhibitor that has demonstrated significant potential in preclinical studies by reducing the excessive NO production that contributes to pathophysiology.[1][2] The efficacy of this compound and other iNOS inhibitors is commonly assessed by measuring the downstream products of NO metabolism, namely nitrite (NO₂⁻) and nitrate (NO₃⁻), collectively referred to as NOx. A reduction in NOx levels in response to treatment serves as a key indicator of successful iNOS inhibition.
Comparative Efficacy of iNOS Inhibitors
This compound exhibits high selectivity for iNOS over the other two main isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity is crucial for therapeutic applications, as nNOS and eNOS are involved in vital physiological functions. The following tables summarize the comparative efficacy of this compound against other known iNOS inhibitors based on their half-maximal inhibitory concentration (IC50) and in vivo efficacy (ED50).
Table 1: In Vitro Potency and Selectivity of iNOS Inhibitors
| Compound | Human iNOS IC50 (µM) | Human nNOS IC50 (µM) | Human eNOS IC50 (µM) | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| This compound | 0.2[3] | 4.57 | 185 | ~23-fold | ~925-fold |
| 1400W | ≤ 0.007 | 2 | 50 | >285-fold | >7140-fold |
| L-NIL | 3.3 | 92 | - | ~28-fold | - |
| Aminoguanidine | 17.5 (murine) | - | - | - | - |
| L-NMMA (non-selective) | - | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparative purposes.
Table 2: In Vivo Efficacy of iNOS Inhibitors in Reducing Plasma NOx Levels
| Compound | Animal Model | Challenge | ED50 (mg/kg) | Time Point |
| This compound | Mouse | LPS | 3.8 (oral) | 14 h |
| This compound | Mouse | LPS | 3.2 (i.p.) | 14 h |
| 1400W | Rat | Endotoxin | >50-fold more potent than vs. eNOS | - |
Experimental Protocols: Measuring Nitrite and Nitrate Levels
The Griess assay is a widely used, simple, and cost-effective colorimetric method for the determination of nitrite concentrations in biological samples. To measure total NOx (nitrite + nitrate), nitrate must first be reduced to nitrite.
Sample Preparation
Proper sample handling is critical to prevent the oxidation of nitrite.
-
Plasma/Serum: To deproteinize, use ultrafiltration with a 10 kDa molecular weight cut-off filter. This is crucial as proteins can interfere with the Griess reaction.
-
Tissue Homogenates:
-
Excise tissue and immediately place it in ice-cold homogenization buffer (e.g., PBS with protease inhibitors).
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 10,000 x g for 15-20 minutes at 4°C.
-
Collect the supernatant for analysis. Deproteinization of the supernatant using ultrafiltration is recommended.
-
Griess Assay Protocol for Nitrite and Total NOx Determination
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: Store solutions in the dark at 4°C.
-
-
Nitrate Reductase (for total NOx measurement)
-
NADPH (cofactor for nitrate reductase)
-
Sodium Nitrite (for standard curve)
-
Sodium Nitrate (for standard curve)
-
96-well microplate
-
Microplate reader (540-570 nm)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same buffer as the samples.
-
If measuring total NOx, also prepare a nitrate standard curve that will be subjected to the nitrate reduction step.
-
-
Nitrate Reduction (for Total NOx Measurement):
-
To 50 µL of sample or nitrate standard, add nitrate reductase and NADPH according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time (e.g., 1 hour) to allow for the conversion of nitrate to nitrite.
-
-
Griess Reaction:
-
Add 50 µL of each standard or sample (for nitrite measurement) or the nitrate-reduced sample (for total NOx measurement) to the wells of a 96-well plate in duplicate or triplicate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement:
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
For total NOx, the concentration obtained represents the sum of nitrite and nitrate. To determine the nitrate concentration, subtract the concentration of nitrite (measured in a separate assay without the nitrate reduction step) from the total NOx concentration.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams illustrate the iNOS signaling pathway, the experimental workflow for validating this compound efficacy, and the logical relationship between iNOS inhibition and NOx reduction.
Caption: The iNOS signaling pathway leading to nitric oxide production.
Caption: Experimental workflow for measuring nitrite and nitrate.
Caption: Logical relationship for this compound efficacy validation.
References
- 1. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GW274150 and L-NIL for iNOS Inhibition
Introduction
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a critical signaling molecule in the immune system. While essential for host defense, the overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and septic shock. Consequently, selective inhibitors of iNOS are valuable tools for biomedical research and potential therapeutic agents. This guide provides a detailed comparison of two widely used iNOS inhibitors: GW274150 and L-N⁶-(1-iminoethyl)lysine (L-NIL).
Mechanism of Action
Both this compound and L-NIL act as competitive inhibitors of iNOS. They are structural analogs of L-arginine, the natural substrate for the enzyme. By competing with L-arginine for binding to the active site, they effectively block the synthesis of nitric oxide.[1][2][3] this compound is further characterized as a time-dependent and NADPH-dependent inhibitor, indicating a progressive and tight-binding interaction with the enzyme.[4][5][6]
Data Presentation
In Vitro Potency
The following table summarizes the inhibitory potency of this compound and L-NIL against iNOS from various sources. Potency is expressed as the half-maximal inhibitory concentration (IC₅₀), the half-maximal effective dose (ED₅₀), or the dissociation constant (Kd). Lower values indicate higher potency.
| Inhibitor | Target | Parameter | Value | Reference |
| This compound | Human iNOS | IC₅₀ | 2.19 µM | [4] |
| Human iNOS | Kd | 40 nM | [4] | |
| Rat iNOS | ED₅₀ | 1.15 µM | [1][4] | |
| J774 (mouse macrophage) cells | IC₅₀ | 0.2 µM | [4][6] | |
| L-NIL | Mouse iNOS | IC₅₀ | 3.3 µM | [7][8][9] |
| General iNOS | IC₅₀ | 0.4 - 3.3 µM | [10] |
Selectivity Profile
Selectivity is a crucial parameter for an iNOS inhibitor, as off-target inhibition of endothelial NOS (eNOS) or neuronal NOS (nNOS) can lead to undesirable side effects, such as hypertension or neuronal dysfunction. The data below highlights the selectivity of each compound for iNOS over the other two isoforms.
| Inhibitor | Comparison | Selectivity Fold | Reference |
| This compound | Human iNOS vs. eNOS | >100-fold | [4][5][6] |
| Human iNOS vs. nNOS | >80-fold | [4][5][6] | |
| Rat iNOS vs. eNOS | >260-fold | [4][6] | |
| Rat iNOS vs. nNOS | >219-fold | [4][6] | |
| L-NIL | Mouse iNOS vs. Rat nNOS | ~28-fold | [7][8][9] |
| iNOS vs. eNOS | IC₅₀: 0.4-3.3 µM vs. 8-38 µM | [10] | |
| iNOS vs. nNOS | IC₅₀: 0.4-3.3 µM vs. 17-92 µM | [10] |
Pharmacokinetic Properties
The in vivo efficacy of an inhibitor is heavily influenced by its pharmacokinetic profile. This compound has been specifically developed for in vivo applications and demonstrates favorable properties.
| Inhibitor | Parameter | Species | Value | Reference |
| This compound | Terminal Half-life | Rat | ~5-6 hours | [2][4][6] |
| Oral Bioavailability | Rat, Mouse | >90% | [6] | |
| In vivo Efficacy (LPS model) | Mouse | ED₅₀ = 3.2-3.8 mg/kg | [4][6] | |
| L-NIL | In vivo Efficacy (Renal I/R) | Mouse | 10 and 30 mg/kg (IP) | [8] |
Signaling and Experimental Diagrams
iNOS Signaling Pathway
The expression of iNOS is tightly regulated by a complex signaling network, typically initiated by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFNγ). These signals activate transcription factors, primarily NF-κB and STAT1, which drive the transcription of the iNOS gene.
Caption: Simplified iNOS activation pathway.
Experimental Workflow for Inhibitor Comparison
Evaluating potential iNOS inhibitors involves a multi-step process, starting from in vitro enzyme assays to in vivo models of disease. This workflow ensures a comprehensive assessment of potency, selectivity, and therapeutic potential.
Caption: Workflow for evaluating iNOS inhibitors.
Experimental Protocols
iNOS Inhibition Assay (In Vitro)
This protocol describes a method to determine the IC₅₀ of an inhibitor using purified iNOS enzyme.
-
Objective: To measure the concentration-dependent inhibition of iNOS activity by this compound or L-NIL.
-
Materials: Purified recombinant iNOS, L-arginine, NADPH, calmodulin, tetrahydrobiopterin (BH₄), assay buffer (e.g., HEPES), and a method for detecting NO production (e.g., Griess reagent for nitrite measurement).
-
Procedure: a. Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, and BH₄. b. Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture. c. Pre-incubate the enzyme with the inhibitor for a defined period. For time-dependent inhibitors like this compound, this step is critical.[1] d. Initiate the enzymatic reaction by adding L-arginine. e. Incubate at 37°C for a specific time (e.g., 30 minutes). f. Stop the reaction (e.g., by adding a stopping buffer or by heat inactivation). g. Measure the amount of nitrite (a stable oxidation product of NO) using the Griess assay. h. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression.
-
Selectivity Assessment: To determine selectivity, repeat the assay using purified eNOS and nNOS enzymes and compare the resulting IC₅₀ values.[1]
Carrageenan-Induced Pleurisy (In Vivo)
This protocol outlines an in vivo model of acute inflammation to assess the efficacy of an iNOS inhibitor.
-
Objective: To evaluate the ability of this compound or L-NIL to reduce inflammation and iNOS activity in a rat model.[2]
-
Animal Model: Male Wistar rats.
-
Procedure: a. Administer the inhibitor (e.g., this compound at 2.5, 5, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. b. After a set time (e.g., 1 hour), induce pleurisy by injecting a 1% solution of carrageenan into the pleural cavity. c. Euthanize the animals at a specific time point post-carrageenan injection (e.g., 4 hours). d. Collect the pleural exudate and measure its volume. e. Centrifuge the exudate to pellet the cells and count the number of polymorphonuclear leukocytes (PMNs) to quantify inflammation. f. Measure the concentration of nitrite/nitrate in the supernatant as an indicator of NO production. g. The lung tissue can be harvested to measure iNOS activity or expression.[2]
-
Outcome Measures: A successful inhibitor will significantly reduce exudate volume, PMN infiltration, and nitrite/nitrate levels compared to the vehicle-treated group.[2]
Summary and Conclusion
Both this compound and L-NIL are effective inhibitors of the iNOS enzyme. However, the experimental data reveals significant differences in their potency and selectivity.
-
This compound emerges as a highly potent and exceptionally selective inhibitor of iNOS.[4] Its selectivity for iNOS over eNOS and nNOS is over 100-fold in human enzymes and over 200-fold in rat tissues.[4][6] Furthermore, its high oral bioavailability and long half-life make it an excellent tool for in vivo studies requiring sustained iNOS inhibition.[4][6]
-
L-NIL is a potent inhibitor of iNOS but displays more moderate selectivity.[7][8][9] While it is a valuable research tool, particularly for in vitro experiments, its lower selectivity compared to this compound means there is a greater potential for off-target effects on eNOS and nNOS at higher concentrations.[10]
References
- 1. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
A Head-to-Head Battle of Specificity: GW274150 versus 1400W as Selective iNOS Inhibitors
In the landscape of inflammatory and neurological research, the selective inhibition of inducible nitric oxide synthase (iNOS) remains a critical target. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous conditions, including inflammatory diseases, septic shock, and neurodegenerative disorders. This guide provides a detailed comparison of two prominent and highly selective iNOS inhibitors: GW274150 and 1400W. We will delve into their biochemical properties, cellular activities, and in vivo efficacy, supported by experimental data and detailed protocols to aid researchers in their selection and application.
Quantitative Comparison of Inhibitor Properties
The following table summarizes the key quantitative parameters for this compound and 1400W, collated from various in vitro and in vivo studies. This data highlights their potency and selectivity for iNOS over the other two nitric oxide synthase isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).
| Parameter | This compound | 1400W | References |
| Human iNOS Inhibition | |||
| IC50 | 2.19 µM | - | [1] |
| Kd | <40 nM | ≤ 7 nM | [1][2][3] |
| Selectivity (Human) | |||
| vs. eNOS | >100-fold (>5800-fold steady state) | >5000-fold | [2][4][5][6] |
| vs. nNOS | >80-fold (>114-fold steady state) | >200-fold | [2][4][5] |
| Rodent iNOS Inhibition | |||
| ED50 (rat) | 1.15 µM | - | [1][7] |
| Selectivity (Rodent) | |||
| vs. eNOS (rat) | >260-fold | >1000-fold | [6][7][8] |
| vs. nNOS (rat) | >219-fold | - | [7][8] |
| Cell-based iNOS Inhibition | |||
| IC50 (J774 cells) | 0.2 ± 0.04 µM | - | [4][8] |
| Pharmacokinetics (Rat) | |||
| Half-life | ~5-6 hours | - | [7][8][9] |
| Oral Bioavailability | >90% | - | [8] |
Mechanism of Action and In Vivo Efficacy
Both this compound and 1400W are potent, NADPH-dependent, and L-arginine competitive inhibitors of iNOS.[1][4][6] Their mechanism involves a slow, tight-binding inhibition of the iNOS enzyme.[6][8] This mode of action contributes to their sustained inhibitory effects in vivo.
In preclinical models, both inhibitors have demonstrated significant efficacy in reducing inflammation and its downstream consequences. This compound has been shown to attenuate acute lung inflammation by reducing iNOS activity, peroxynitrite formation, pro-inflammatory cytokine release (TNF-α and IL-1β), and inflammatory cell infiltration.[9] It has also shown protective effects in models of hemorrhagic shock, collagen-induced arthritis, and renal ischemia/reperfusion.[9] Furthermore, this compound has been investigated for its potential in preventing cachexia-mediated muscle wasting.[10]
1400W has also been extensively studied and has shown potent anti-inflammatory and neuroprotective effects. It has been demonstrated to improve outcomes in models of traumatic brain injury and experimental ischemia by reducing lesion volume and glutamate release.[11] In models of endotoxin-induced vascular injury, 1400W exhibited high potency in preventing microvasculature damage.[6]
Experimental Protocols
Here, we provide detailed methodologies for key experiments commonly used to evaluate and compare iNOS inhibitors like this compound and 1400W.
In Vitro iNOS Enzyme Inhibition Assay (Griess Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified iNOS.
-
Materials:
-
Recombinant human iNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound, 1400W) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, L-arginine, NADPH, BH4, and calmodulin.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control (known iNOS inhibitor).
-
Initiate the enzymatic reaction by adding the recombinant iNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction.
-
To measure nitric oxide production, which is rapidly converted to nitrite, add Griess Reagent A and Griess Reagent B to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well and determine the IC50 value for each inhibitor.
-
Cell-Based iNOS Inhibition Assay (RAW 264.7 Macrophages)
This assay assesses the ability of a compound to inhibit iNOS activity within a cellular context.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) to induce iNOS expression
-
Test compounds (this compound, 1400W)
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a vehicle control (LPS + solvent).
-
Incubate the cells for 18-24 hours.
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in the in vitro protocol to quantify nitrite levels.
-
Concurrently, assess cell viability in the treated wells to ensure that the observed reduction in NO production is not due to cytotoxicity.
-
Calculate the IC50 values for the inhibition of NO production in a cellular environment.
-
In Vivo Model of LPS-Induced Inflammation
This model evaluates the in vivo efficacy of iNOS inhibitors in a systemic inflammation model.
-
Animals:
-
Male or female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, 1400W) formulated for in vivo administration (e.g., in saline or a suitable vehicle)
-
Anesthesia
-
Blood collection supplies
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
-
Griess reagent or a nitric oxide analyzer for plasma nitrate/nitrite levels
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the inflammatory challenge.
-
Induce systemic inflammation by injecting a single dose of LPS (e.g., 1-5 mg/kg, intraperitoneally).
-
At a specific time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and collect tissues of interest (e.g., lung, liver, spleen) for further analysis (e.g., histology, iNOS expression).
-
Process the blood to obtain plasma or serum.
-
Measure plasma/serum levels of nitrate/nitrite as an indicator of systemic NO production.
-
Measure plasma/serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Compare the levels of inflammatory markers between the vehicle-treated and inhibitor-treated groups to determine the in vivo efficacy of the compounds.
-
Visualizing the Pathways and Processes
To better understand the context in which these inhibitors function, the following diagrams illustrate the iNOS signaling pathway in inflammation and a typical experimental workflow for screening iNOS inhibitors.
Caption: iNOS Signaling Pathway in Inflammation.
Caption: Experimental Workflow for iNOS Inhibitor Screening.
Conclusion
Both this compound and 1400W stand out as highly potent and selective inhibitors of iNOS. While 1400W appears to exhibit slightly greater selectivity for iNOS over eNOS in some reported assays, this compound has the advantage of demonstrated high oral bioavailability and a longer half-life in rats, making it a valuable tool for in vivo studies requiring oral administration. The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental design, including the desired route of administration, the duration of the study, and the specific animal model being used. The provided data and protocols should serve as a valuable resource for researchers to make an informed decision and to design robust experiments for investigating the role of iNOS in health and disease.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RAW264.7 cells+nitric oxide determination - Cell Biology [protocol-online.org]
- 7. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. The role of iNOS in chronic inflammatory processes in vivo: is it damage-promoting, protective, or active at all? - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating GW274150 Effects from Non-selective NOS Inhibitors: A Comparative Guide
In the landscape of nitric oxide synthase (NOS) inhibition, the distinction between selective and non-selective agents is critical for targeted therapeutic strategies and precise research outcomes. This guide provides a detailed comparison of GW274150, a potent and highly selective inhibitor of inducible NOS (iNOS), with non-selective NOS inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Executive Summary
This compound distinguishes itself from non-selective NOS inhibitors, such as L-NAME (Nω-nitro-L-arginine methyl ester) and L-NMMA (Nω-monomethyl-L-arginine), through its remarkable selectivity for the iNOS isoform over endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity profile translates into a significantly different in vivo pharmacological effect, most notably the avoidance of hypertension, a common and limiting side effect of non-selective inhibitors caused by the blockade of eNOS-mediated vasodilation. Experimental data consistently demonstrates that while both classes of inhibitors can effectively block iNOS-driven nitric oxide (NO) production in inflammatory models, only this compound does so without compromising the crucial homeostatic functions of eNOS and nNOS.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the quantitative differences in inhibitory activity between this compound and common non-selective NOS inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50/Kd/Ki) Against Human NOS Isoforms
| Inhibitor | iNOS | eNOS | nNOS |
| This compound | Kd <40 nM[1], IC50 = 2.19 µM[2] | Ki = 185 µM[3] | Ki = 4.57 µM[3] |
| L-NAME | Ki = 4.4 µM[4] | Ki = 39 nM[4] | Ki = 15 nM[4] |
| L-NMMA | Similar potency against all isoforms[3] | Similar potency against all isoforms[3] | Similar potency against all isoforms[3] |
Table 2: In Vitro Selectivity Ratios for this compound
| Species | Selectivity for iNOS vs. eNOS | Selectivity for iNOS vs. nNOS |
| Human | >100-fold[1], 248-fold[3] | >80-fold[1], 81-fold[3] |
| Rat | >260-fold[1] | >219-fold[1] |
Table 3: In Vivo Efficacy and Effects
| Parameter | This compound | Non-selective NOS Inhibitors (e.g., L-NAME) |
| Inhibition of LPS-induced plasma NOx | ED50 = 3.2 mg/kg (i.p.) in mice[1] | Effective at reducing NOx levels |
| Effect on Blood Pressure | No significant effect at therapeutic doses in instrumented mice[1] | Induces hypertension[4] |
| Anti-inflammatory Effect (Carrageenan-induced pleurisy) | Dose-dependent reduction in inflammatory parameters in rats[5] | Can reduce some inflammatory markers but may exacerbate others due to eNOS/nNOS inhibition[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
In Vitro NOS Inhibition Assay (Citrulline Conversion Assay)
This assay determines the inhibitory potency of compounds against the different NOS isoforms by measuring the conversion of L-[3H]arginine to L-[3H]citrulline.
Materials:
-
Recombinant human iNOS, eNOS, and nNOS enzymes
-
L-[3H]arginine
-
NADPH
-
Calmodulin (for eNOS and nNOS)
-
Calcium chloride (CaCl2)
-
EGTA
-
HEPES buffer
-
Dowex AG 50WX-8 resin
-
Scintillation cocktail and counter
-
Test inhibitors (this compound, L-NAME, etc.)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, and for eNOS and nNOS, CaCl2 and calmodulin.
-
Add the respective recombinant NOS enzyme to the reaction mixture.
-
Introduce the test inhibitor at various concentrations and pre-incubate for a specified time.
-
Initiate the enzymatic reaction by adding L-[3H]arginine.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction by adding a stop buffer containing EGTA.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate the unreacted L-[3H]arginine (which binds to the resin) from the product L-[3H]citrulline (which flows through).
-
Collect the eluate containing L-[3H]citrulline.
-
Add scintillation cocktail to the eluate and quantify the amount of L-[3H]citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo Model of Inflammation: Carrageenan-Induced Pleurisy in Rats
This model is used to evaluate the anti-inflammatory effects of NOS inhibitors.
Animals:
-
Male Wistar rats (200-250 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, L-NAME) or vehicle
-
Anesthetic (e.g., isoflurane)
-
Heparinized saline
Procedure:
-
Anesthetize the rats.
-
Make a small skin incision over the left sixth intercostal space.
-
Inject 0.2 mL of carrageenan solution into the pleural cavity.[6]
-
Administer the test compound or vehicle at specified doses and time points (e.g., intraperitoneally 5 minutes before carrageenan injection).[7]
-
At a predetermined time point after carrageenan injection (e.g., 4 hours), euthanize the animals.
-
Carefully open the chest cavity and collect the pleural exudate.
-
Measure the volume of the exudate.
-
Centrifuge the exudate to separate the cells.
-
Determine the total and differential leukocyte counts in the cell pellet.
-
The supernatant can be used to measure levels of inflammatory mediators (e.g., TNF-α, IL-1β) and nitrite/nitrate (NOx) as an indicator of NO production.[5]
In Vivo Blood Pressure Measurement in Conscious Mice using Radiotelemetry
This method allows for the continuous and stress-free monitoring of blood pressure in freely moving animals.
Animals:
-
Male mice (e.g., C57BL/6)
Materials:
-
Implantable radiotelemetry transmitter with a pressure-sensing catheter (e.g., DSI PA-C10)
-
Surgical instruments
-
Anesthetic (e.g., pentobarbital or isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Receivers and data acquisition system
Procedure:
-
Anesthetize the mouse.
-
Surgically implant the telemetry transmitter body in a subcutaneous pocket on the flank or back.[2][3]
-
Tunnel the pressure-sensing catheter subcutaneously to the neck region.[3]
-
Isolate the left carotid artery and insert the catheter, advancing the tip into the aortic arch.[2][3]
-
Secure the catheter in place with sutures.
-
Close all incisions.
-
Administer post-operative analgesia and allow the animal to recover for a specified period (e.g., 7-10 days).[3][8]
-
House the mouse in a cage placed on a receiver that detects the signal from the implanted transmitter.
-
Record baseline blood pressure and heart rate.
-
Administer the test compound (e.g., this compound or L-NAME) and continuously monitor the cardiovascular parameters to assess the drug's effect.
Signaling Pathways and Experimental Workflows
The differential effects of this compound and non-selective NOS inhibitors stem from their distinct interactions with the three NOS isoforms, each of which triggers unique downstream signaling cascades.
Nitric Oxide Synthase Signaling Pathways
Experimental Workflow for Comparing Inhibitor Effects
Logical Relationship of NOS Isoform Inhibition and Physiological Outcomes
References
- 1. Comparison between selective and nonselective nitric oxide synthase inhibition and phenylephrine in normal and endotoxic swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. Selective versus non-selective suppression of nitric oxide synthase on regional hemodynamics in rats with or without LPS-induced endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of GW274150: A Comparative Guide Utilizing iNOS Knockout Mice
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel therapeutic agent is paramount. This guide provides a comparative analysis of the selective inducible nitric oxide synthase (iNOS) inhibitor, GW274150, with a key focus on its validation through studies involving iNOS knockout (KO) mice. The data presented herein demonstrates that the pharmacological effects of this compound are directly attributable to its inhibition of iNOS activity, as these effects are largely absent in mice genetically deficient in iNOS.
Introduction to this compound
This compound is a potent, long-acting, and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory diseases.[1][2][3] It acts as an L-arginine competitive, NADPH-dependent inhibitor.[2][4][5] The overproduction of nitric oxide (NO) by iNOS during inflammation contributes to tissue damage, making selective iNOS inhibition a promising therapeutic strategy.[1][6] this compound has demonstrated significant protective effects in several preclinical models of inflammation, including lung injury, renal ischemia/reperfusion, and cachexia.[1][6][7][8]
The Gold Standard: iNOS Knockout Mice for Target Validation
To confirm that the observed therapeutic effects of this compound are indeed mediated by the inhibition of iNOS and not due to off-target effects, studies utilizing iNOS knockout (KO) mice are essential. These mice, which lack the gene for iNOS, provide a clean biological system to dissect the specific contribution of this enzyme to disease pathology. By comparing the response of wild-type (WT) mice, iNOS KO mice, and WT mice treated with this compound to an inflammatory stimulus, researchers can validate the inhibitor's specificity. If this compound treatment in WT mice phenocopies the response of iNOS KO mice, it provides strong evidence for its on-target activity.
Comparative Efficacy of this compound and iNOS Knockout in Preclinical Models
Sepsis- and Cancer-Induced Cachexia
In models of septic and cancer-induced cachexia, both iNOS knockout mice and wild-type mice treated with this compound were protected from muscle wasting.[7][9][10] These studies revealed that iNOS contributes to muscle atrophy by disrupting mitochondrial function and energy production.[7][9] Treatment with this compound reversed these metabolic derangements, similar to what was observed in iNOS KO mice.[7][9]
Bleomycin-Induced Lung Injury
In a model of bleomycin-induced lung injury, iNOS KO mice exhibited significantly reduced lung inflammation, fibrosis, and mortality compared to their wild-type counterparts.[6] Treatment of wild-type mice with this compound mirrored these protective effects, attenuating lung damage and inflammation.[6] A key marker of NO-mediated damage, nitrotyrosine formation, was markedly reduced in both iNOS KO mice and this compound-treated mice.[6]
Quantitative Data Summary
The following tables summarize the comparative quantitative data from key studies, highlighting the similar protective effects of this compound treatment and iNOS gene deletion.
Table 1: Effects of this compound and iNOS Knockout on Bleomycin-Induced Lung Injury
| Parameter | Wild-Type + Bleomycin | iNOS KO + Bleomycin | Wild-Type + Bleomycin + this compound |
| Mortality Rate (%) | High | Reduced | Significantly Reduced |
| Lung MPO Activity (U/g tissue) | Increased | Reduced | Significantly Reduced |
| Lung Collagen Deposition (µ g/lung ) | Increased | Reduced | Significantly Reduced |
| BAL Fluid Total Cells (x10^5/mL) | 6.48 ± 0.39 | 1.55 ± 0.31 | 2.40 ± 0.41 |
| BAL Fluid Neutrophils (x10^5/mL) | 0.94 ± 0.20 | 0.38 ± 0.18 | 0.16 ± 0.07 |
Data adapted from a study on bleomycin-induced lung injury.[6]
Table 2: Selectivity Profile of this compound
| NOS Isoform | Human (fold selectivity vs iNOS) | Rat (fold selectivity vs iNOS) |
| eNOS | >100 | >260 |
| nNOS | >80 | >219 |
Data compiled from in vitro and in vivo studies.[4][5][11]
Signaling Pathways and Experimental Workflow
The validation of this compound's effects using iNOS knockout mice involves understanding the underlying signaling pathways and the experimental procedures used.
iNOS-Mediated Inflammatory Signaling Pathway
The diagram below illustrates the central role of iNOS in the inflammatory cascade and the point of intervention for this compound.
Caption: Inflammatory signaling pathway leading to iNOS-mediated tissue damage and points of intervention.
Experimental Workflow for Validating this compound
The following diagram outlines a typical experimental workflow for validating the specificity of this compound using iNOS knockout mice.
Caption: Experimental workflow for validating this compound using iNOS KO mice.
Detailed Experimental Protocols
Bleomycin-Induced Lung Injury Model
-
Animals: Wild-type (iNOSWT) and iNOS knockout (iNOSKO) mice are used.[6]
-
Bleomycin Administration: Mice receive a single intratracheal instillation of bleomycin (e.g., 2.5 U/kg) to induce lung injury.[6] Control groups receive saline.
-
This compound Treatment: A treatment group of wild-type mice receives this compound (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection, typically starting 30 minutes after bleomycin administration and then daily.[6]
-
Endpoint Analysis: At a predetermined time point (e.g., 7 or 14 days), mice are euthanized. Lungs are harvested for histological analysis, measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and collagen content (a marker of fibrosis).[6] Bronchoalveolar lavage (BAL) fluid is collected to assess inflammatory cell infiltration.[6]
Measurement of Nitrite/Nitrate (NOx) Levels
-
Sample Collection: Plasma or tissue homogenates are collected from experimental animals.
-
Nitrate Reduction: Samples are incubated with nitrate reductase to convert nitrate to nitrite.[4]
-
Griess Assay: The total nitrite concentration is then determined using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.[8]
Conclusion
The convergence of data from studies using iNOS knockout mice and pharmacological inhibition with this compound provides a robust validation of the compound's mechanism of action. The consistent observation that this compound's protective effects are absent in mice lacking the iNOS gene confirms its high selectivity and on-target activity. This body of evidence strongly supports the further development of this compound as a specific iNOS inhibitor for the treatment of various inflammatory disorders.
References
- 1. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. atsjournals.org [atsjournals.org]
- 4. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition or knock out of Inducible nitric oxide synthase result in resistance to bleomycin-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological or genetic inhibition of iNOS prevents cachexia‐mediated muscle wasting and its associated metabolism defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Pharmacological or genetic inhibition of iNOS prevents cachexia-mediated muscle wasting and its associated metabolism defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to GW274150 and Other Inhibitors for Western Blot Analysis of iNOS Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GW274150 and other commonly used inhibitors of inducible nitric oxide synthase (iNOS) for studying iNOS protein expression by Western blot. The information presented here is synthesized from multiple studies to offer a comprehensive resource for experimental design and data interpretation.
Comparison of iNOS Inhibitors on iNOS Protein Expression
The following table summarizes the effects of various iNOS inhibitors on iNOS protein expression as determined by Western blot analysis. It is important to note that the primary mechanism of these compounds is the inhibition of iNOS enzymatic activity; effects on protein expression can vary and may be cell-type and stimulus-dependent. The data presented here are compiled from different studies and do not represent a direct head-to-head comparison within a single experiment.
| Inhibitor | Target Specificity | Reported Effect on iNOS Protein Expression (Western Blot) | Key References |
| This compound | Highly selective for iNOS | Primarily inhibits iNOS activity. Studies have shown that in some models, treatment with this compound is associated with the analysis of iNOS protein levels, though it is often used to confirm the functional role of iNOS rather than to modulate its expression. | [1] |
| 1400W | Highly selective for iNOS | Some studies report a decrease in iNOS protein expression following treatment, suggesting it may have downstream effects on iNOS regulation in addition to direct enzyme inhibition. | [2] |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective NOS inhibitor | Primarily a competitive inhibitor of all NOS isoforms. Its effect on iNOS expression is not its main characteristic and can be variable. | |
| Aminoguanidine | Preferential for iNOS, but less selective than this compound or 1400W | Some studies have utilized aminoguanidine in conjunction with Western blotting to assess its impact on iNOS protein levels. | [3] |
Signaling Pathway for iNOS Expression
The expression of the iNOS gene is tightly regulated by a complex network of signaling pathways, primarily activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). Understanding this pathway is crucial for interpreting changes in iNOS protein levels.
Caption: Simplified signaling cascade leading to iNOS gene expression.
Experimental Workflow for Western Blot Analysis of iNOS
The following diagram outlines a typical workflow for comparing the effects of iNOS inhibitors on iNOS protein expression using Western blotting.
Caption: Standard workflow for iNOS Western blot analysis.
Detailed Experimental Protocol: Western Blot for iNOS
This protocol provides a general framework for performing a Western blot to detect iNOS protein. Specific antibody dilutions and incubation times should be optimized for your experimental conditions.
1. Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 murine macrophages) at an appropriate density and allow them to adhere.
-
Pre-treat cells with the desired concentrations of this compound or other iNOS inhibitors for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) and/or IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include appropriate vehicle controls.
-
Incubate for a period sufficient to allow for iNOS protein expression (e.g., 18-24 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (e.g., 8% SDS-PAGE).
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for iNOS, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software to quantify the relative iNOS protein expression. Normalize the iNOS signal to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of the comparative effects of this compound and other inhibitors on iNOS expression analysis by Western blot. Researchers are encouraged to consult specific literature for detailed experimental conditions relevant to their model system.
References
- 1. Pharmacological or genetic inhibition of iNOS prevents cachexia‐mediated muscle wasting and its associated metabolism defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of iNOS with 1400W improves contractile function and alters nos gene and protein expression in reperfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GW274150 and Other iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inducible nitric oxide synthase (iNOS) has been a key target in the development of therapies for a range of inflammatory diseases, neurodegenerative conditions, and certain cancers. Overproduction of nitric oxide (NO) by iNOS can lead to cellular damage and contribute to the pathophysiology of these disorders. This guide provides a comparative analysis of the efficacy of a prominent iNOS inhibitor, GW274150, alongside other notable inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Efficacy of iNOS Inhibitors: A Data-Driven Overview
The therapeutic potential of an iNOS inhibitor is largely determined by its potency and selectivity against the inducible isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms. Non-selective inhibition can lead to undesirable side effects, such as cardiovascular complications, due to the essential physiological roles of eNOS and nNOS. The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized iNOS inhibitors.
| Inhibitor | Target Species | IC50 (iNOS) | IC50 (nNOS) | IC50 (eNOS) | Selectivity (nNOS/iNOS) | Selectivity (eNOS/iNOS) | Reference |
| This compound | Human | 2.19 µM (Kd=40 nM) | - | - | >80-fold | >100-fold | [1][2] |
| Rat | 1.15 µM (ED50) | - | - | >219-fold | >260-fold | [1][2][3] | |
| GW273629 | Human | Kd <90 nM | - | - | >80-fold | >100-fold | [3] |
| Rat | - | - | - | >365-fold | >150-fold | [3] | |
| L-NIL | Mouse | 3.3 µM | 92 µM | - | 28-fold | - | [2][4] |
| 1400W | Human | Kd ≤ 7 nM | 2 µM (Ki) | 50 µM (Ki) | ~285-fold | ~7140-fold | [5] |
| Aminoguanidine | - | - | - | - | 10 to 100-fold less potent on constitutive NOS | 10 to 100-fold less potent on constitutive NOS | [6] |
| L-NMMA | - | - | - | - | Non-selective | Non-selective | [7] |
Note: IC50, ED50, Kd, and Ki values represent different measures of potency and are presented as reported in the cited literature. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
In Vivo Efficacy of this compound
Beyond its in vitro profile, this compound has demonstrated significant efficacy in various preclinical models of inflammation and disease.
-
Inflammatory Models: In a rat model of carrageenan-induced pleurisy, this compound dose-dependently attenuated inflammation by reducing fluid accumulation, inflammatory cell infiltration, and the production of pro-inflammatory cytokines such as TNF-α and IL-1β[8]. It also effectively inhibited the lipopolysaccharide (LPS)-induced increase in plasma nitrate/nitrite levels in mice, with an ED50 of 3.2 mg/kg (i.p.) and 3.8 mg/kg (oral) after 14 hours[3].
-
Pain Models: In rat models of inflammatory and neuropathic pain, oral administration of this compound significantly reversed hypersensitivity to pain[4][9].
-
Cachexia: this compound has been shown to protect against muscle wasting in mouse models of septic and cancer cachexia by preventing iNOS-mediated mitochondrial dysfunction and energetic stress[10].
Signaling Pathways and Experimental Workflows
To understand the context of iNOS inhibition, it is crucial to visualize the signaling pathways leading to its expression and the common experimental workflows used to assess inhibitor efficacy.
Caption: Simplified signaling pathway for iNOS induction and inhibition.
Caption: General workflows for assessing iNOS inhibitor efficacy.
Experimental Protocols
iNOS Activity Assay (Radiolabeled Arginine to Citrulline Conversion)
This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified iNOS enzyme or cell/tissue homogenate
-
L-[14C]arginine or L-[3H]arginine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)
-
Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)
-
Calmodulin and CaCl2
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex 50W-X8 cation exchange resin (Na+ form)
-
Scintillation fluid and vials
-
Microcentrifuge tubes, pipettes, scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, cofactors, calmodulin, CaCl2, and the iNOS enzyme source.
-
Inhibitor Addition: Add the iNOS inhibitor (e.g., this compound) at various concentrations or the vehicle control. Pre-incubate as required by the inhibitor's mechanism of action.
-
Initiate Reaction: Start the reaction by adding radiolabeled L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding ice-cold Stop Buffer.
-
Separation: Apply the reaction mixture to a column containing Dowex 50W-X8 resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.
-
Quantification: Collect the eluate containing L-[14C]citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the amount of L-citrulline formed and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.
Griess Assay for Nitrite Determination in Cell Culture
This colorimetric assay is a widely used indirect method to measure NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (phenol red-free recommended)
-
Stimulating agents (e.g., LPS and IFN-γ)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the iNOS inhibitor at various concentrations.
-
Stimulation: Add stimulating agents (e.g., 1 µg/mL LPS and 100 U/mL IFN-γ) to the wells to induce iNOS expression. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Standard Curve: Prepare a standard curve of known sodium nitrite concentrations (e.g., 0-100 µM) in the same culture medium.
-
Griess Reaction:
-
Add 50 µL of supernatant or standard to a new 96-well plate.
-
Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Determine the nitrite concentration in the samples from the standard curve and calculate the percent inhibition of nitrite production for each inhibitor concentration to determine the IC50 value.
Conclusion
This compound stands out as a potent and highly selective inhibitor of iNOS, both in vitro and in vivo. Its favorable selectivity profile over eNOS and nNOS suggests a lower potential for mechanism-based side effects compared to less selective inhibitors. The experimental data from various preclinical models highlight its therapeutic potential in a range of inflammatory and pathological conditions. The methodologies and pathways described in this guide provide a framework for the continued evaluation and comparison of iNOS inhibitors in the pursuit of novel therapeutics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bowdish.ca [bowdish.ca]
- 4. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. Induction of Nitric-oxide Synthase and Activation of NF-κB by Interleukin-12 p40 in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Validating the Selectivity of GW274150: A Comparative Guide for Researchers
For researchers in pharmacology, immunology, and drug development, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical area of investigation due to its role in various inflammatory and pathological processes. GW274150 has emerged as a potent and highly selective iNOS inhibitor. This guide provides a comprehensive comparison of this compound with other common iNOS inhibitors, supported by experimental data and detailed protocols to aid in the design and validation of new experimental models.
Comparative Selectivity of iNOS Inhibitors
This compound demonstrates a high degree of selectivity for inducible nitric oxide synthase (iNOS) over the other two major isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).[1][2] This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are directly attributable to the inhibition of iNOS. The following table summarizes the selectivity profile of this compound compared to other commonly used NOS inhibitors.
| Inhibitor | Target NOS Isoform | Selectivity (Fold difference vs. iNOS) |
| This compound | Human iNOS | >5800-fold vs. human eNOS; >114-fold vs. human nNOS [2] |
| Rodent iNOS | ~250-fold vs. eNOS; ~200-fold vs. nNOS [2] | |
| GW273629 | Rodent iNOS | >150-fold vs. eNOS; >300-fold vs. nNOS[2] |
| 1400W | Human iNOS | ~500-fold vs. eNOS; >200-fold vs. nNOS[3] |
| L-N(G)-monomethyl arginine (L-NMMA) | Non-selective | Similar potency against all NOS isoforms[2] |
Table 1: Comparative selectivity of various NOS inhibitors. Data compiled from published studies.
Experimental Protocols for Validating Selectivity
The validation of inhibitor selectivity is paramount in any new experimental model. Below are detailed methodologies for key experiments to assess the selectivity of this compound.
In Vitro NOS Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of the compound on isolated NOS isoforms.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for iNOS, eNOS, and nNOS.
Materials:
-
Recombinant human or rodent iNOS, eNOS, and nNOS enzymes
-
L-arginine (substrate)
-
NADPH (cofactor)
-
This compound and other inhibitors
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Method for detecting nitric oxide (NO) production (e.g., Griess assay for nitrite, a stable metabolite of NO)[4]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the respective NOS enzyme.
-
Add varying concentrations of this compound or the comparator inhibitor to the reaction mixture.
-
Initiate the enzymatic reaction by adding L-arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Measure the amount of nitrite produced using the Griess assay.[4]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each NOS isoform.
Cellular Assay for iNOS Inhibition
This assay assesses the inhibitor's ability to penetrate cells and inhibit iNOS activity in a more physiologically relevant context.
Objective: To evaluate the potency of this compound in inhibiting iNOS activity in cultured cells.
Materials:
-
Cell line capable of expressing iNOS upon stimulation (e.g., RAW 264.7 murine macrophages, J774 cells)[5][6]
-
Cell culture medium and supplements
-
Inducing agent (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ))
-
This compound and other inhibitors
-
Griess reagent for nitrite measurement[4]
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and activity.
-
Incubate for a period sufficient for NO production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess assay.[4]
-
Determine the IC50 of this compound for cellular iNOS inhibition.
In Vivo Model of Inflammation
This approach validates the efficacy and selectivity of the inhibitor in a whole-animal model.
Objective: To assess the ability of this compound to inhibit iNOS-mediated NO production and reduce inflammation in vivo.
Materials:
-
Animal model of inflammation (e.g., carrageenan-induced pleurisy in rats, LPS-induced endotoxemia in mice)[1][2]
-
This compound formulated for in vivo administration (e.g., intraperitoneal injection)
-
Methods for measuring plasma nitrite/nitrate (NOx) levels[2]
-
Methods for assessing inflammatory parameters (e.g., paw edema, cytokine levels)[7]
Procedure:
-
Administer this compound to the animals at various doses.
-
Induce inflammation using the chosen model (e.g., inject carrageenan into the pleural cavity).
-
At a predetermined time point, collect blood samples to measure plasma NOx levels.
-
Assess other inflammatory markers as relevant to the model.
-
To confirm selectivity, monitor for effects on blood pressure, which is primarily regulated by eNOS.[2] A selective iNOS inhibitor should have minimal impact on blood pressure at therapeutic doses.
Visualizing Key Pathways and Processes
To further clarify the mechanisms and experimental logic, the following diagrams are provided.
Caption: Simplified iNOS signaling pathway initiated by LPS.
Caption: Workflow for validating iNOS inhibitor selectivity.
Caption: Logical comparison of this compound and a non-selective inhibitor.
Conclusion
This compound stands out as a highly selective and potent inhibitor of iNOS, making it an invaluable tool for investigating the specific roles of iNOS in health and disease.[1][5] Its superior selectivity profile compared to non-selective inhibitors like L-NMMA minimizes the risk of confounding off-target effects.[2] By employing the detailed experimental protocols outlined in this guide, researchers can confidently validate the selectivity of this compound within their specific experimental models, ensuring the generation of robust and reliable data. The provided visualizations offer a clear framework for understanding the underlying biological pathways and the logical flow of experimental validation.
References
- 1. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling GW274150
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of GW274150, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Compound Information and Storage
This compound is a potent, selective, and orally active inhibitor of human and rat inducible nitric oxide synthase (iNOS).[1][2][3] It is crucial to handle this compound with care due to its biological potency.
Storage and Stability:
| Parameter | Recommendation |
| Storage Temperature | Store the solid compound at -20°C for up to one month or at -80°C for up to six months.[4][5] |
| Solution Stability | Solutions of this compound are unstable and should be prepared fresh for each experiment.[6] |
| Storage of Solutions | If necessary, store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere.[4][5] |
Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₇N₃O₂S[7] |
| Molecular Weight | 219.30 g/mol [7] |
| Solubility | Soluble in water (≥ 62 mg/mL) and DMSO (100 mg/mL).[1][7] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following PPE should be worn at all times when handling the compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should overlap the cuff.[8] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] | Protects eyes from splashes or aerosolized powder. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is required.[8] | Minimizes inhalation of the potent powder. |
| Foot Protection | Closed-toe shoes.[8] | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 1: Preparation
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent bench paper.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
Step 2: Weighing the Compound
-
Perform all weighing of the solid this compound within the chemical fume hood.
-
Use anti-static weighing paper or a weighing boat.
-
Handle the compound gently to avoid creating airborne dust.
-
Close the container immediately after dispensing.
Step 3: Solution Preparation
-
Prepare solutions fresh for each use due to their instability.[6]
-
Add the solvent to the weighed compound slowly and carefully.
-
If you choose water as the stock solution solvent, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[4]
Step 4: Post-Handling
-
Decontaminate all surfaces that may have come into contact with the compound.
-
Properly dispose of all contaminated disposable materials as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Solid Waste:
-
Contaminated PPE and Consumables: All disposable items that have come into contact with this compound (e.g., gloves, bench paper, pipette tips, weighing boats) are to be considered chemical waste.
-
Disposal Procedure: Collect these materials in a designated, clearly labeled, and sealed hazardous waste container.
Liquid Waste:
-
Unused Solutions: Collect all unused or waste solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Aqueous Waste: For dilute aqueous solutions, consult your institution's environmental health and safety (EHS) office for guidance on whether it can be considered non-hazardous waste suitable for drain disposal after appropriate neutralization if necessary.[9][10] Do not dispose of down the drain without prior approval.
Empty Containers:
-
Decontamination: Triple-rinse the empty container with a suitable solvent.
-
Disposal of Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.
-
Container Disposal: Once decontaminated, deface the label and dispose of the container in the regular trash or recycling, in accordance with institutional policies.[9]
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of this compound's function and the necessary handling precautions, the following diagrams illustrate its mechanism of action and the procedural workflow.
Caption: The signaling pathway of inducible nitric oxide synthase (iNOS) and the inhibitory action of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. abmole.com [abmole.com]
- 2. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Mechanism | Concentration [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
